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  • Product: (1,4-Dioxan-2-yl)methanesulfonamide
  • CAS: 1566799-63-0

Core Science & Biosynthesis

Foundational

(1,4-Dioxan-2-yl)methanesulfonamide as a scaffold in medicinal chemistry

An In-Depth Technical Guide to (1,4-Dioxan-2-yl)methanesulfonamide as a Versatile Scaffold in Medicinal Chemistry This guide provides a comprehensive technical overview of the (1,4-Dioxan-2-yl)methanesulfonamide scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1,4-Dioxan-2-yl)methanesulfonamide as a Versatile Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of the (1,4-Dioxan-2-yl)methanesulfonamide scaffold, a promising yet underexplored structural motif in medicinal chemistry. We will delve into its synthetic feasibility, potential physicochemical advantages, and prospective applications in drug discovery, drawing upon the established roles of its constituent parts: the 1,4-dioxane ring and the methanesulfonamide functional group. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: A Scaffold of Untapped Potential

The quest for novel molecular scaffolds that offer unique three-dimensional arrangements and favorable drug-like properties is a cornerstone of modern medicinal chemistry. The (1,4-Dioxan-2-yl)methanesulfonamide core represents a fascinating convergence of two well-regarded moieties. The 1,4-dioxane ring, a saturated heterocycle, is recognized for its ability to act as a versatile template in drug design, influencing conformation and solubility.[1][2][3][4][5] Concurrently, the methanesulfonamide group is a ubiquitous pharmacophore, prized for its hydrogen bonding capabilities and its role in modulating physicochemical properties to enhance pharmacokinetic profiles.[6]

This guide will explore the hypothesis that the combination of these two groups can lead to novel drug candidates with improved efficacy and safety profiles. We will provide a forward-looking analysis of this scaffold's potential, grounded in established chemical principles and existing literature on related structures.

Physicochemical Properties and Pharmacokinetic Considerations

The inherent properties of the (1,4-Dioxan-2-yl)methanesulfonamide scaffold suggest several advantages in a drug discovery context.

Table 1: Predicted Physicochemical Properties of (1,4-Dioxan-2-yl)methanesulfonamide

PropertyPredicted ValueSource
Molecular FormulaC5H11NO4S[7]
Molecular Weight181.21 g/mol [7]
XlogP (predicted)-1.5[7]
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Note: These are predicted values and would need to be experimentally verified.

The high polarity, as indicated by the negative XlogP, suggests good aqueous solubility, a desirable trait for oral bioavailability. The presence of both hydrogen bond donors and acceptors provides ample opportunity for interaction with biological targets.[6]

From a pharmacokinetic perspective, the 1,4-dioxane moiety is known to be metabolized in humans, primarily by cytochrome P450 enzymes, to β-hydroxyethoxyacetic acid (HEAA).[8][9][10][11] Understanding this metabolic pathway is crucial for predicting the in vivo behavior and potential toxicity of drug candidates derived from this scaffold. The metabolic stability of the methanesulfonamide group is generally high, which can contribute to a longer half-life of the parent drug.[6]

Synthetic Strategies: A Roadmap to Novel Derivatives

While the direct synthesis of (1,4-Dioxan-2-yl)methanesulfonamide is not extensively documented, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and related syntheses.[12]

Proposed Synthesis of the Core Scaffold

A potential synthetic pathway could commence from a commercially available starting material such as (1,4-dioxan-2-yl)methanol. The synthesis would involve the conversion of the primary alcohol to a leaving group, followed by nucleophilic substitution with a sulfonamide precursor.

Experimental Protocol: Synthesis of (1,4-Dioxan-2-yl)methanesulfonamide

  • Mesylation of (1,4-Dioxan-2-yl)methanol:

    • Dissolve (1,4-dioxan-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

    • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Azide Substitution:

    • Dissolve the crude mesylate in dimethylformamide (DMF).

    • Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C.

    • Stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.

  • Reduction to the Amine:

    • Dissolve the crude azide in methanol or ethanol.

    • Add a catalyst such as palladium on carbon (10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.

  • Sulfonylation to form the Methanesulfonamide:

    • Dissolve the crude amine in anhydrous DCM.

    • Add pyridine (1.5 eq) and cool to 0 °C.

    • Slowly add methanesulfonyl chloride (1.1 eq).

    • Stir at room temperature for 12-18 hours.

    • Work up the reaction as described in step 1.

    • Purify the crude product by silica gel column chromatography to obtain pure (1,4-Dioxan-2-yl)methanesulfonamide.

G A (1,4-Dioxan-2-yl)methanol B (1,4-Dioxan-2-yl)methyl mesylate A->B MsCl, Et3N, DCM C 2-(Azidomethyl)-1,4-dioxane B->C NaN3, DMF D (1,4-Dioxan-2-yl)methanamine C->D H2, Pd/C E (1,4-Dioxan-2-yl)methanesulfonamide D->E MsCl, Pyridine, DCM

Caption: Proposed synthetic workflow for (1,4-Dioxan-2-yl)methanesulfonamide.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The true potential of the (1,4-Dioxan-2-yl)methanesulfonamide scaffold lies in its application as a template for the design of novel therapeutic agents. The 1,4-dioxane ring has been successfully employed in the development of antagonists for various receptors, including M3 muscarinic receptors and α1-adrenergic and 5-HT1A receptors.[3][4][5][13] The methanesulfonamide moiety is a key feature in a multitude of approved drugs, including kinase inhibitors and anti-inflammatory agents, where it often forms critical hydrogen bonds with the target protein.[6][14]

Potential Therapeutic Targets
  • Kinase Inhibitors: The sulfonamide group is a well-established pharmacophore in kinase inhibitors, often interacting with the hinge region of the kinase domain.[6] By functionalizing the (1,4-Dioxan-2-yl)methanesulfonamide scaffold with appropriate aromatic systems, it may be possible to develop novel kinase inhibitors for oncology and inflammatory diseases.

  • GPCR Ligands: Given the prevalence of the 1,4-dioxane and 1,4-benzodioxane cores in G-protein coupled receptor (GPCR) ligands, this scaffold could be a starting point for developing new modulators of these important drug targets.[1][15][16] The sulfonamide can be used to fine-tune the electronic properties and hydrogen bonding potential of the ligand.

  • Antimicrobial Agents: Both dioxane derivatives and sulfonamides have been investigated for their antimicrobial properties.[2] The combination of these two moieties could lead to synergistic effects and the development of novel anti-infective agents.

Structure-Activity Relationship (SAR) Exploration

A systematic exploration of the SAR would be crucial for optimizing the biological activity of derivatives based on this scaffold.

SAR cluster_0 (1,4-Dioxan-2-yl)methanesulfonamide Scaffold cluster_1 Points for Derivatization Scaffold R1 R1: Aromatic/Heterocyclic Systems (Targeting Moiety) Scaffold->R1 N-substitution R2 R2: Alkyl/Aryl Substituents (Modulate Lipophilicity) Scaffold->R2 Dioxane Ring Substitution R3 R3: Functional Groups (Vector for Further Conjugation) Scaffold->R3 Sulfonamide N-H modification

Caption: Key points for SAR exploration on the (1,4-Dioxan-2-yl)methanesulfonamide scaffold.

Conclusion and Future Directions

The (1,4-Dioxan-2-yl)methanesulfonamide scaffold, while not extensively studied, presents a compelling opportunity for the discovery of novel drug candidates. Its synthesis appears feasible through established chemical transformations, and its constituent parts have a proven track record in medicinal chemistry. Future research should focus on the efficient synthesis of a library of derivatives and their screening against a diverse panel of biological targets. A thorough investigation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds will be essential for their progression as potential therapeutics. This guide serves as a foundational document to inspire and direct such future research endeavors.

References

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Al-Saffar, A. Z., & Al-Jumaili, A. H. (2024). 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. Zahedan Journal of Research in Medical Sciences, 26(1), e138406. [Link]

  • Sweeney, L. M., Thrall, K. D., Poet, T. S., Corley, R. A., Weber, T. J., Locey, B. J., ... & Gargas, M. L. (2008). Physiologically based pharmacokinetic modeling of 1,4-dioxane in rats, mice, and humans. Toxicological Sciences, 101(1), 32-50. [Link]

  • Sweeney, L. M., et al. (2008). Physiologically based pharmacokinetic modeling of 1,4-Dioxane in rats, mice, and humans. Toxicological sciences, 101(1), 32-50. [Link]

  • Del Bello, F., Barocelli, E., Bertoni, S., Bonifazi, A., Camalli, M., Campi, G., ... & Piergentili, A. (2012). 1, 4-dioxane, a suitable scaffold for the development of novel M₃ muscarinic receptor antagonists. Journal of medicinal chemistry, 55(4), 1783-1787. [Link]

  • Del Bello, F., Barocelli, E., Bertoni, S., Bonifazi, A., Camalli, M., Campi, G., ... & Piergentili, A. (2012). 1, 4-Dioxane, a Suitable Scaffold for the Development of Novel M3 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 55(4), 1783-1787. [Link]

  • Del Bello, F., et al. (2012). 1,4-Dioxane, a Suitable Scaffold for the Development of Novel M-3 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 55(4), 1783-7. [Link]

  • Google Patents. (n.d.). CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl).
  • Cilia, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of medicinal chemistry, 56(2), 584-8. [Link]

  • Goeen, T., et al. (2016). Metabolism and toxicokinetics of 1,4-dioxane in humans after inhalational exposure at rest and under physical stress. Archives of toxicology, 90(6), 1375-85. [Link]

  • Young, J. D., Braun, W. H., Rampy, L. W., Chenoweth, M. B., & Blau, G. E. (1977). Pharmacokinetics of 1,4-dioxane in humans. Journal of toxicology and environmental health, 3(3), 507-20. [Link]

  • Kislitsyn, M. N., et al. (2024). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry. [Link]

  • Pigini, M., et al. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of medicinal chemistry, 42(15), 2961-8. [Link]

  • Kislitsyn, M. N., et al. (2024). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry. [Link]

  • PubChem. (n.d.). (1,4-dioxan-2-yl)methanesulfonamide. [Link]

  • Bondarenko, A. V., et al. (2023). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Interstate Technology & Regulatory Council. (2020). History of Use and Potential Sources of 1,4-Dioxane. [Link]

  • Wikipedia. (n.d.). 1,4-Dioxane. [Link]

  • Quaglia, W., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Metabolic Stability of (1,4-Dioxan-2-yl)methanesulfonamide

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, understanding its metabolic fate is paramount. Metab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[2] Therefore, early in vitro assessment of metabolic stability is a cornerstone of modern drug discovery, enabling chemists to prioritize and optimize compounds with favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]

This guide provides a comprehensive technical overview of the methodologies used to evaluate the in vitro metabolic stability of a novel sulfonamide, (1,4-Dioxan-2-yl)methanesulfonamide. As a Senior Application Scientist, the intent is not merely to present protocols but to delve into the scientific rationale behind the experimental design, the interpretation of data, and the prediction of in vivo behavior. We will explore the use of key in vitro systems, namely liver microsomes and hepatocytes, and discuss the analytical techniques required for robust and reliable data generation.

Understanding the Test System: Why Liver Preparations?

The liver is the primary organ of drug metabolism, responsible for the clearance of a vast majority of marketed drugs.[3][4][5] This metabolic capacity is largely due to a diverse array of drug-metabolizing enzymes. In vitro systems derived from the liver provide a convenient and predictive model to study a compound's metabolic fate.[6]

  • Liver Microsomes: These are vesicular fragments of the endoplasmic reticulum, isolated from liver cells through differential centrifugation. They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a wide range of xenobiotics.[4] Microsomal stability assays are cost-effective, have high throughput, and are particularly useful for assessing CYP-mediated metabolism.[7]

  • Hepatocytes: As the primary functional cells of the liver, hepatocytes contain the full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as necessary cofactors, all within an intact cellular environment.[3][8] Hepatocyte stability assays offer a more comprehensive picture of hepatic metabolism, including conjugation reactions (Phase II), and also account for cellular uptake processes.[3][8]

The choice between microsomes and hepatocytes depends on the specific questions being addressed. For early-stage screening and understanding the contribution of CYP enzymes, microsomes are often the preferred system.[7] For a more complete metabolic profile and to investigate the role of Phase II metabolism, hepatocytes are the gold standard.[3][8]

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the general workflow for assessing the in vitro metabolic stability of (1,4-Dioxan-2-yl)methanesulfonamide.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation A Prepare (1,4-Dioxan-2-yl)methanesulfonamide Stock Solution (e.g., in DMSO) F Initiate Reaction: Add Compound to Hepatocytes or Add Cofactors to Microsome/Compound Mix A->F B Thaw Cryopreserved Hepatocytes or Microsomes E Pre-warm Hepatocytes/Microsomes, Buffer, and Compound B->E C Prepare Incubation Buffer (e.g., Phosphate Buffer, pH 7.4) C->E D Prepare Cofactor Solution (e.g., NADPH for Microsomes) D->F E->F G Incubate at 37°C with Shaking F->G H Aliquots Taken at Specific Time Points (e.g., 0, 5, 15, 30, 60 min) G->H I Quench Reaction: Add Cold Acetonitrile with Internal Standard H->I J Centrifuge to Precipitate Proteins I->J K Transfer Supernatant J->K L LC-MS/MS Analysis K->L M Plot ln(% Remaining) vs. Time L->M N Calculate Half-Life (t1/2) M->N O Calculate Intrinsic Clearance (CLint) N->O

Caption: General workflow for in vitro metabolic stability assays.

Detailed Protocol: Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of (1,4-Dioxan-2-yl)methanesulfonamide using pooled human liver microsomes.

Materials:

  • (1,4-Dioxan-2-yl)methanesulfonamide

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade, chilled

  • Internal Standard (IS) solution (a structurally similar, stable compound) in ACN

  • 96-well plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a 1 mM stock solution of (1,4-Dioxan-2-yl)methanesulfonamide in DMSO.

    • On ice, thaw the pooled human liver microsomes. Dilute with cold phosphate buffer to a final protein concentration of 1 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound to achieve a final concentration of 1 µM. Gently mix.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing chilled acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.[9][10][11] Liquid chromatography coupled with tandem mass spectrometry offers the high sensitivity and selectivity required for this type of analysis.[12]

Detailed Protocol: Hepatocyte Stability Assay

This protocol describes the use of cryopreserved human hepatocytes to assess metabolic stability.

Materials:

  • (1,4-Dioxan-2-yl)methanesulfonamide

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E with appropriate supplements)

  • Acetonitrile (ACN), HPLC grade, chilled

  • Internal Standard (IS) solution in ACN

  • 12- or 24-well plates, collagen-coated

  • Incubator/shaker with CO2 control, set to 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Gently transfer the cell suspension to pre-warmed incubation medium.

    • Determine cell viability and concentration using a method like the trypan blue exclusion assay.

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).[13]

  • Incubation:

    • Dispense the hepatocyte suspension into the wells of a collagen-coated plate.

    • Add the test compound to a final concentration of 1 µM.

    • Place the plate in a humidified incubator at 37°C with 5% CO2, with gentle shaking.

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect an aliquot from the respective wells.[13]

    • Quench the reaction by adding the aliquot to chilled acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Process and analyze the samples as described in the microsomal stability assay protocol (steps 4.1-4.3).

Data Analysis and Interpretation

The primary goal of the analysis is to determine the rate of disappearance of the parent compound over time.

  • Quantification: The peak area of the test compound is normalized to the peak area of the internal standard at each time point.

  • Half-Life (t½): The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the resulting line (k) is determined by linear regression. The in vitro half-life is then calculated using the following equation:

    • t½ = 0.693 / -k

  • Intrinsic Clearance (CLint): This parameter reflects the intrinsic ability of the liver to metabolize a drug. It is calculated as follows:

    • CLint (µL/min/mg microsomal protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

    • CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in 10^6) [13]

Data Presentation: The results from these assays are typically presented in a tabular format for easy comparison of compounds.

CompoundIn Vitro Systemt½ (min)CLint (µL/min/mg protein or 10^6 cells)Clearance Category
(1,4-Dioxan-2-yl)methanesulfonamideHuman Liver MicrosomesValueValueLow/Medium/High
(1,4-Dioxan-2-yl)methanesulfonamideHuman HepatocytesValueValueLow/Medium/High
Positive Control (e.g., Verapamil)Human Liver MicrosomesValueValueHigh
Positive Control (e.g., Propranolol)Human HepatocytesValueValueHigh

Note: Clearance categories (Low, Medium, High) are typically defined based on historical data and established benchmarks within a research organization.[3]

Predicting Metabolic Pathways of (1,4-Dioxan-2-yl)methanesulfonamide

Based on the chemical structure, several metabolic pathways can be predicted for (1,4-Dioxan-2-yl)methanesulfonamide.

G cluster_phase1 Phase I Metabolism (Oxidation) A (1,4-Dioxan-2-yl)methanesulfonamide Parent Compound B Hydroxylation of Dioxane Ring Metabolite M1 A->B CYP450 C O-dealkylation of Dioxane Ring Leads to Ring Opening Metabolite M2 A->C CYP450 E Sulfoxidation Metabolite M3 A->E CYP450/FMO F Glucuronidation of Hydroxylated Metabolite Metabolite M4 B->F UGTs G Sulfation of Hydroxylated Metabolite Metabolite M5 B->G SULTs D N-dealkylation (if applicable) Not directly from structure

Caption: Predicted metabolic pathways for (1,4-Dioxan-2-yl)methanesulfonamide.

Plausible Metabolic Transformations:

  • Phase I (Functionalization):

    • Hydroxylation: The dioxane ring is a likely site for hydroxylation, mediated by CYP enzymes.[14] This would introduce a hydroxyl group, increasing the polarity of the molecule.

    • Ring Cleavage: Oxidative cleavage of the dioxane ether linkage is another possibility, potentially leading to the formation of more polar, linear metabolites.[14] The primary human metabolite of 1,4-dioxane itself is 2-(2-hydroxyethoxy)acetic acid (HEAA).[15]

    • Sulfonamide Metabolism: While the sulfonamide group itself is relatively stable, metabolic transformations can occur on the rings to which it is attached.[16] Common reactions include hydroxylation and N-acetylation.[16][17]

  • Phase II (Conjugation):

    • If Phase I metabolism introduces a hydroxyl group, this can serve as a handle for Phase II conjugation reactions.

    • Glucuronidation: The addition of glucuronic acid by UDP-glucuronosyltransferases (UGTs) is a common pathway for hydroxylated metabolites.

    • Sulfation: Sulfotransferases (SULTs) can catalyze the addition of a sulfo group to hydroxylated metabolites.

Metabolite identification studies, typically conducted using high-resolution mass spectrometry, would be necessary to confirm these predicted pathways.

Conclusion: A Foundation for Informed Drug Development

The in vitro metabolic stability of (1,4-Dioxan-2-yl)methanesulfonamide provides critical insights that guide its progression through the drug discovery pipeline. By employing robust and well-validated assays using liver microsomes and hepatocytes, we can obtain reliable data on its intrinsic clearance and half-life. This information, coupled with an understanding of its potential metabolic pathways, allows for a more informed decision-making process. Compounds with acceptable metabolic stability can be advanced with greater confidence, while those with liabilities can be deprioritized or subjected to medicinal chemistry efforts to improve their ADME properties. Ultimately, a thorough in vitro metabolic assessment is an indispensable component of building a comprehensive data package for any promising new therapeutic agent. The U.S. Food and Drug Administration (FDA) provides guidance for industry on conducting in vitro metabolism and drug-drug interaction studies.[18][19][20][21]

References

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  • ACS Publications. (2022, October 19). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. [Link]

  • Semantic Scholar. (2024, September 27). High-Throughput Drug Stability Assessment via Biomimetic Metalloporphyrin-Catalyzed Reactions Using Laser-Assist. [Link]

  • MDPI. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. [Link]

  • Semantic Scholar. (n.d.). Aerobic Cometabolic Biodegradation of 1,4-Dioxane and its Associated Co-contaminants. [Link]

  • MDPI. (2024, January 24). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporating (1,4-Dioxan-2-yl)methanesulfonamide into Heterocyclic Libraries

Abstract This technical guide details the strategic incorporation of (1,4-Dioxan-2-yl)methanesulfonamide (hereafter DMS ) into heterocyclic libraries. As a hybrid pharmacophore combining the solubility-enhancing 1,4-diox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic incorporation of (1,4-Dioxan-2-yl)methanesulfonamide (hereafter DMS ) into heterocyclic libraries. As a hybrid pharmacophore combining the solubility-enhancing 1,4-dioxane scaffold with a sulfonamide moiety (a classic carboxylic acid bioisostere), DMS offers a unique vector for optimizing physicochemical properties in drug discovery. This document provides validated protocols for N-arylation/heteroarylation, specifically addressing the challenges of coupling aliphatic sulfonamides to diverse heterocyclic cores in a parallel synthesis environment.

Strategic Design & Rationale

The Pharmacophore: Why DMS?

The integration of DMS addresses two persistent challenges in medicinal chemistry: metabolic stability and aqueous solubility (LogS).

  • 1,4-Dioxane Scaffold: Unlike morpholine, which is basic and often protonated at physiological pH, the 1,4-dioxane ring is neutral. It lowers LogD through its two ethereal oxygens while maintaining a high fraction of

    
     carbons (
    
    
    
    ), a metric correlated with clinical success.
  • Methanesulfonamide Linker: The sulfonamide group (

    
    ) acts as a non-classical bioisostere of the carboxylic acid. It offers a similar hydrogen bond donor/acceptor profile but with a distinct geometry and acidity (
    
    
    
    ~10.5 for alkyl sulfonamides vs. ~4.5 for carboxylic acids).
Structural Placement

DMS is typically deployed as a "peripheral" diversity element. Its primary sulfonamide nitrogen serves as the nucleophile for attachment to an electrophilic heterocyclic core (Scaffold).

Design Considerations:

  • Acidity: The alkyl linker makes DMS less acidic (

    
    ) than aryl sulfonamides (
    
    
    
    ). This requires specific base/ligand combinations for successful coupling.
  • Polarity: The combination of the dioxane ring and the sulfonamide creates a highly polar fragment. Purification strategies must account for this to avoid loss during aqueous workup.

Synthetic Methodologies

The incorporation of DMS relies on forming a


 bond between the sulfonamide nitrogen and a heteroaryl halide. We present two primary workflows: Nucleophilic Aromatic Substitution (

)
for electron-deficient cores and Palladium-Catalyzed Cross-Coupling for unactivated systems.
Decision Tree for Synthetic Route

ReactionPathway Start Target Heterocycle (Halide) Check Is the Heterocycle Electron Deficient? Start->Check SNAr Method A: SNAr (Base mediated) Check->SNAr Yes PdCat Method B: Buchwald-Hartwig (Pd-Catalysis) Check->PdCat No Cond1 Ortho/Para EWG present? (e.g., Pyridine, Pyrimidine) SNAr->Cond1 Cond2 Electron Neutral/Rich? (e.g., Indole, Thiophene) PdCat->Cond2

Figure 1: Synthetic decision matrix based on the electronic properties of the heterocyclic electrophile.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Chloropyrimidines, nitropyridines, triazines.

This method is preferred for high-throughput library generation due to its operational simplicity (no transition metals, air-tolerant).

Reagents:

  • Substrate: Heteroaryl Chloride (1.0 equiv)

  • Nucleophile: DMS (1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: DMSO or NMP (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a microwave vial or block heater tube, dissolve the Heteroaryl Chloride (0.2 mmol) and DMS (0.24 mmol) in DMSO (1.0 mL).

  • Activation: Add

    
     (0.4 mmol). Note: Cesium is preferred over potassium for its higher solubility in organic solvents, enhancing the nucleophilicity of the sulfonamide anion.
    
  • Reaction: Seal and heat to 90°C for 4–12 hours.

    • Validation: Monitor by LCMS. The product will be significantly more polar than the starting chloride.

  • Workup (Library Scale):

    • Dilute with EtOAc (3 mL) and water (2 mL).

    • Agitate and separate phases.

    • Critical Step: Back-extract the aqueous layer with EtOAc (2x) as the DMS-adduct is water-soluble.

    • Concentrate organic layers and purify via Prep-HPLC.

Protocol B: Palladium-Catalyzed Cross-Coupling

Best for: Unactivated pyridines, quinolines, carbazoles, and aryl bromides.

Coupling aliphatic sulfonamides is more challenging than aryl sulfonamides due to potential


-hydride elimination or catalyst poisoning. The use of BrettPhos  or tBuXPhos  precatalysts is mandatory for high yields.

Reagents:

  • Substrate: Heteroaryl Bromide/Chloride (1.0 equiv)

  • Nucleophile: DMS (1.2 equiv)

  • Catalyst:

    
     (2–5 mol%)
    
  • Base:

    
     (1.5 equiv)
    
  • Solvent:

    
    -Amyl Alcohol or 1,4-Dioxane
    

Step-by-Step Procedure:

  • Inertion: Purge the reaction vial with Nitrogen/Argon.

  • Loading: Add Heteroaryl Halide (0.2 mmol), DMS (0.24 mmol),

    
     (0.3 mmol), and 
    
    
    
    (0.01 mmol).
  • Solvation: Add degassed

    
    -Amyl Alcohol (1.0 mL).
    
    • Why t-Amyl Alcohol? Its higher boiling point (102°C) allows for sufficient thermal activation without the pressure risks of lower-boiling ethers, and it solubilizes the phosphate base effectively.

  • Reaction: Heat to 100°C for 2–6 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite or a silica plug (eluting with 10% MeOH/DCM) to remove Palladium residues before concentration.

Data Analysis & Quality Control

NMR Characterization

The incorporation of DMS introduces a distinct signature in


 NMR.
Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Value
Sulfonamide NH 10.5 – 12.0Broad SingletDisappears on

shake; confirms N-arylation.
Linker

3.2 – 3.5Doublet/MultipletConnects chiral center to sulfur; diastereotopic.
Dioxane

3.5 – 4.0MultipletComplex "roofing" pattern typical of cyclic ethers.
Physicochemical Impact

Comparing a standard carboxylic acid fragment to the DMS bioisostere:

PropertyCarboxylic Acid (-COOH)DMS Fragment (-

-R)
Impact on Drug Design

4.0 – 5.010.0 – 11.0Reduced ionization at physiological pH; improved membrane permeability.
H-Bond Donors 11Retains key interaction point.
LogD (pH 7.4) Low (Anionic)Moderate (Neutral)Improved passive diffusion.
Metabolic Liability GlucuronidationOxidative dealkylationSulfonamides resist Phase II conjugation better than carboxylates.

Library Generation Workflow

When scaling to parallel synthesis (e.g., 48- or 96-well format), handling the polarity of the DMS moiety is the primary bottleneck.

LibraryWorkflow cluster_tips Critical Parameters Input Heterocycle Library (96-well plate) Dosing Add DMS + Base (Solid Dosing) Input->Dosing Reaction Heat (Block/Oven) 90-100°C, 12h Dosing->Reaction Workup Phase Sep (DCM/Water) Reaction->Workup Evap Blowdown Evaporation Workup->Evap Tip1 Avoid EtOAc for extraction (Too polar) Workup->Tip1 Tip2 Use DCM:IPA (3:1) for recovery Workup->Tip2 QC LCMS/QC Check Purity Evap->QC

Figure 2: High-throughput parallel synthesis workflow emphasizing extraction solvent selection.

Troubleshooting the Workup
  • Issue: Low recovery of product during extraction.

  • Cause: The 1,4-dioxane ring + sulfonamide makes the molecule highly water-soluble.

  • Solution: Do not use standard Ethyl Acetate/Water extraction. Instead, use DCM:Isopropanol (3:1) as the organic phase. This mixture is polar enough to extract the DMS-heterocycle from the aqueous base but hydrophobic enough to separate from water.

References

  • Bioisosterism of Sulfonamides: Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Palladium-Catalyzed Coupling of Methanesulfonamide: Rosen, B. R., et al. (2011).[2] Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles. Organic Letters. Link

  • 1,4-Dioxane in Medicinal Chemistry: Bolchi, C., et al. (2020).[3] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry.[3] European Journal of Medicinal Chemistry. Link[3]

  • General Sulfonamide Coupling (Buchwald): Shekhar, S., et al. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. Journal of Organic Chemistry. Link

Sources

Application

Functionalization of the dioxane ring in (1,4-Dioxan-2-yl)methanesulfonamide

Application Note: Late-Stage Functionalization of the Dioxane Ring in (1,4-Dioxan-2-yl)methanesulfonamide Executive Summary This guide details the strategic functionalization of the 1,4-dioxane core within (1,4-Dioxan-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Late-Stage Functionalization of the Dioxane Ring in (1,4-Dioxan-2-yl)methanesulfonamide

Executive Summary

This guide details the strategic functionalization of the 1,4-dioxane core within (1,4-Dioxan-2-yl)methanesulfonamide . The dioxane ring, a saturated ether, is traditionally viewed as an inert solvent or a static scaffold. However, in modern drug discovery, "escaping flatland" by functionalizing saturated heterocycles is critical for improving solubility, metabolic stability, and target engagement.[1]

This protocol focuses on C(sp³)–H functionalization , bypassing de novo synthesis to allow direct editing of the pre-formed scaffold. We prioritize two primary methodologies:

  • Photoredox-Catalyzed C–H Heteroarylation (Minisci-Type): For installing pharmacophores.[2][3]

  • Directed

    
    -Lithiation/Trapping:  For introducing electrophiles with regiocontrol.
    

Structural Analysis & Reactivity Profile

The substrate, (1,4-Dioxan-2-yl)methanesulfonamide , presents a unique reactivity landscape defined by the interplay between the electron-rich dioxane ring and the electron-withdrawing sulfonamide side chain.

  • Electronic Environment: The dioxane oxygens (O1, O4) activate the adjacent C–H bonds (positions 2, 3, 5, 6) via hyperconjugation (

    
    ), lowering the Bond Dissociation Energy (BDE) to ~92 kcal/mol, making them susceptible to Hydrogen Atom Transfer (HAT).
    
  • Steric & Directing Effects: The methanesulfonamide group at C2 exerts steric bulk, shielding C2 and C3. Conversely, the sulfonamide moiety (

    
    ) is a potential Lewis basic directing group (via sulfonyl oxygens) or a proton source (acidic NH, pKa ~10) that requires protection during base-mediated protocols.
    
Reactivity Map
  • C2 (Tertiary

    
    -C-H):  Sterically hindered; typically resistant to intermolecular radical attack but susceptible to intramolecular abstraction.
    
  • C3 (Secondary

    
    -C-H):  Proximal to the side chain; reactivity is modulated by the inductive effect of the C2-substituent.
    
  • C5/C6 (Secondary

    
    -C-H):  Distal and sterically accessible. These are the primary sites for intermolecular radical functionalization (Minisci-type).
    

Workflow Visualization

The following diagram outlines the decision tree for selecting the appropriate functionalization pathway based on the desired modification.

G Substrate (1,4-Dioxan-2-yl) methanesulfonamide Goal_Aryl Goal: Add Heterocycle (Drug Fragment) Substrate->Goal_Aryl Goal_Alkyl Goal: Add Alkyl/Carbonyl (Linker/Warhead) Substrate->Goal_Alkyl Method_Radical Method: Photoredox Minisci (Radical C-H Activation) Goal_Aryl->Method_Radical High Efficiency Method_Lithium Method: α-Lithiation (Anionic Trapping) Goal_Alkyl->Method_Lithium Regiocontrol Product_C5C6 Product: C5/C6 Substituted (Distal Selectivity) Method_Radical->Product_C5C6 Steric Control Product_C3 Product: C3 Substituted (Proximal Selectivity) Method_Lithium->Product_C3 Coordination Control

Figure 1: Strategic decision tree for dioxane ring functionalization.

Protocol A: Photoredox C–H Heteroarylation (Minisci-Type)

Objective: Direct attachment of N-heteroarenes (pyridines, quinolines) to the C5/C6 position of the dioxane ring. Mechanism: Hydrogen Atom Transfer (HAT) generates a nucleophilic


-oxy radical, which adds to a protonated (electrophilic) heteroarene.
Reagents & Materials
  • Photocatalyst:

    
     (1 mol%) or Decatungstate (TBADT) for broader scope.
    
  • Oxidant: Ammonium persulfate

    
     or tert-butyl peroxybenzoate.
    
  • Acid: TFA (Trifluoroacetic acid) to activate the heteroarene.

  • Solvent: DMSO or 1:1 Dioxane/Water (if substrate solubility permits).

  • Light Source: Blue LED (450 nm, 34W Kessil lamp or equivalent).

Step-by-Step Methodology
  • Preparation: In an 8 mL borosilicate vial equipped with a magnetic stir bar, add the substrate (1.0 equiv, 0.5 mmol), the N-heteroarene coupling partner (e.g., isoquinoline, 1.5 equiv), and the Ir-photocatalyst (1 mol%).

  • Acidification: Add solvent (DMSO, 2.5 mL) followed by TFA (1.0 equiv) to protonate the heteroarene, increasing its electrophilicity.

  • Oxidant Addition: Add

    
     (2.0 equiv). Note: The persulfate acts as the terminal oxidant to turnover the photocatalytic cycle.
    
  • Deoxygenation: Sparge the solution with Nitrogen or Argon for 10 minutes. Oxygen quenches the excited state of the catalyst.

  • Irradiation: Seal the vial and irradiate with Blue LED light at room temperature (25°C) with vigorous stirring for 18–24 hours. Use a fan to maintain temperature if necessary.

  • Workup: Dilute with saturated aqueous

    
     (to neutralize acid) and extract with EtOAc (
    
    
    
    mL).
  • Purification: Dry organics over

    
    , concentrate, and purify via flash chromatography (SiO2, MeOH/DCM gradient).
    

Critical Consideration: The sulfonamide


 is not reactive under these radical conditions, but the acidic medium requires the heteroarene to be more basic than the sulfonamide to ensure it is the species being activated.

Protocol B: Directed -Lithiation and Trapping

Objective: Regioselective introduction of electrophiles (aldehydes, halides, silanes) at the C3 position (proximal to the substituent). Mechanism: The sulfonamide group (after double deprotonation) or the ring oxygen directs the lithiation.

Reagents & Materials
  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi, 2.5 M in hexanes) or
    
    
    -BuLi (for higher reactivity).
  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Electrophile: DMF (for formylation), MeI (methylation), or

    
    .
    
  • Cryogenic Equipment: -78°C bath (Dry ice/Acetone).

Step-by-Step Methodology
  • Protection/Deprotonation: The primary sulfonamide protons (

    
    ) must be handled.
    
    • Strategy: Use 2.2 equivalents of

      
      -BuLi to form the dianion (N-Li, C-Li).
      
    • Alternative: Protect the sulfonamide as a

      
      -dibenzyl derivative prior to reaction. Recommended for cleaner profiles.
      
  • Lithiation:

    • Dissolve the (protected) substrate (1.0 mmol) in anhydrous THF (5 mL) under Argon.

    • Cool to -78°C.

    • Dropwise add

      
      -BuLi (1.1 equiv, or 2.2 equiv if unprotected) over 10 minutes.
      
    • Stir at -78°C for 45 minutes. The lithium coordinates to the ring oxygen and potentially the sulfonyl group, directing deprotonation to C3 (kinetic control) or C5/C6 (thermodynamic control). Note: Proximal C3 lithiation is often favored by the "Complex Induced Proximity Effect" (CIPE).

  • Trapping: Add the electrophile (e.g., DMF, 1.5 equiv) dropwise at -78°C.

  • Warming: Allow the reaction to warm to 0°C over 2 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    

Data Summary & Comparison

FeatureProtocol A: Radical MinisciProtocol B:

-Lithiation
Primary Selectivity C5 / C6 (Steric control)C3 (Coordination control)
Reaction Type C-C Bond Formation (Cross-Coupling)Electrophilic Substitution
Substrate Tolerance High (Tolerates water, air traces)Low (Strictly anhydrous)
Sulfonamide Status Compatible (Unprotected)Requires Protection or Dianion
Key Reagent Ir-Catalyst / Blue Light

-BuLi / -78°C
Primary Application Library Synthesis (Diversity)Lead Optimization (Specific Analogs)

Mechanistic Insight (Graphviz)

The following diagram illustrates the catalytic cycle for the Photoredox pathway (Protocol A), highlighting the Hydrogen Atom Transfer (HAT) step.

Mechanism Ir_GS Ir(III) (Ground State) Ir_ES *Ir(III) (Excited) Ir_GS->Ir_ES Blue Light (hv) Ir_IV Ir(IV) Ir_ES->Ir_IV Oxidative Quenching (by S2O8) Ir_IV->Ir_GS Reduction (SET) Substrate Dioxane Substrate Radical α-Oxy Radical Substrate->Radical - HSO4 Heteroarene Protonated Heteroarene Radical->Heteroarene Radical Addition Persulfate S2O8 (2-) Sulfate_Rad SO4 (•-) Persulfate->Sulfate_Rad Generates Sulfate_Rad->Substrate HAT (H-Abstraction) Product Functionalized Product Heteroarene->Product - H+ (Rearomatization)

Figure 2: Photocatalytic HAT cycle for dioxane functionalization.

References

  • Direct Arylation of Ethers via Photoredox Mediated C–H Functionalization. Source: Princeton University (MacMillan Group). URL:[Link]

  • Direct functionalization of tetrahydrofuran and 1,4-dioxane: nickel-catalyzed oxidative C(sp3)-H arylation. Source: Angewandte Chemie (Lei Group). URL:[Link][4]

  • C–H Xanthylation: A Synthetic Platform for Alkane Functionalization. Source: Journal of the American Chemical Society. URL:[Link]

  • Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Source: Organic Letters. URL:[Link]

  • (1,4-dioxan-2-yl)methanesulfonamide (Compound Summary). Source: PubChem.[5] URL:[Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of (1,4-Dioxan-2-yl)methanesulfonamide in the Synthesis of Pharmaceutical Intermediates

Abstract This technical guide provides a comprehensive overview of the synthesis and application of (1,4-Dioxan-2-yl)methanesulfonamide, a versatile intermediate for the construction of complex pharmaceutical scaffolds....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of (1,4-Dioxan-2-yl)methanesulfonamide, a versatile intermediate for the construction of complex pharmaceutical scaffolds. We will delve into the synthetic pathway to this key intermediate, elucidating the chemical principles that underpin each step. Furthermore, we will present a detailed protocol for its application in the synthesis of N-substituted morpholine derivatives, a privileged structural motif in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage novel building blocks for the efficient synthesis of bioactive molecules.

Introduction: The Significance of the Morpholine and 1,4-Dioxane Scaffolds in Medicinal Chemistry

The morpholine and 1,4-dioxane ring systems are ubiquitous in a vast array of approved pharmaceuticals and clinical candidates. The morpholine moiety, a saturated heterocycle containing both an ether and a secondary amine functionality, often imparts favorable physicochemical properties to a drug molecule, such as improved aqueous solubility and metabolic stability. Similarly, the 1,4-dioxane ring serves as a versatile, non-planar scaffold that can orient substituents in well-defined three-dimensional space.

The strategic combination of these two motifs in the form of (1,4-Dioxan-2-yl)methanesulfonamide presents a powerful tool for medicinal chemists. This intermediate effectively acts as a masked variant of a 2-(aminomethyl)morpholine synthon, enabling the introduction of this key pharmacophore into a target molecule. This application note will detail a robust synthetic route to (1,4-Dioxan-2-yl)methanesulfonamide and demonstrate its utility in the synthesis of a model N-aryl-2-(aminomethyl)morpholine derivative.

Synthesis of the Key Intermediate: (1,4-Dioxan-2-yl)methanesulfonamide

The synthesis of (1,4-Dioxan-2-yl)methanesulfonamide is a multi-step process that begins with the readily available starting material, (1,4-dioxan-2-yl)methanol. The overall synthetic workflow is depicted below.

Synthesis_of_Intermediate cluster_0 Step 1: Mesylation cluster_1 Step 2: Sulfonamide Formation dioxanemethanol (1,4-Dioxan-2-yl)methanol mesylate (1,4-Dioxan-2-yl)methyl methanesulfonate dioxanemethanol->mesylate MsCl, Et3N, DCM, 0 °C to rt sulfonamide (1,4-Dioxan-2-yl)methanesulfonamide mesylate->sulfonamide Methanesulfonamide, K2CO3, DMF, 80 °C

Caption: Synthetic workflow for the preparation of (1,4-Dioxan-2-yl)methanesulfonamide.

Step 1: Preparation of (1,4-Dioxan-2-yl)methyl methanesulfonate

The initial step involves the activation of the primary alcohol of (1,4-dioxan-2-yl)methanol as a good leaving group. Mesylation is a common and efficient method for this transformation.

Causality of Experimental Choices:

  • Methanesulfonyl chloride (MsCl): MsCl is a highly reactive and commercially available reagent that readily converts alcohols to mesylates.

  • Triethylamine (Et₃N): A tertiary amine base is required to neutralize the HCl generated during the reaction, preventing side reactions and promoting the forward reaction.

  • Dichloromethane (DCM): DCM is an inert solvent that dissolves both the starting material and reagents, providing a suitable reaction medium.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.

Experimental Protocol:

  • To a solution of (1,4-dioxan-2-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 equiv).

  • Slowly add methanesulfonyl chloride (1.1 equiv) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude (1,4-dioxan-2-yl)methyl methanesulfonate, which can often be used in the next step without further purification.

Step 2: Synthesis of (1,4-Dioxan-2-yl)methanesulfonamide

The second step involves the nucleophilic substitution of the mesylate with methanesulfonamide.

Causality of Experimental Choices:

  • Methanesulfonamide: This serves as the nucleophile to introduce the sulfonamide moiety.

  • Potassium Carbonate (K₂CO₃): A base is required to deprotonate the methanesulfonamide, increasing its nucleophilicity.

  • Dimethylformamide (DMF): A polar aprotic solvent is ideal for Sₙ2 reactions as it solvates the cation while leaving the anion (the nucleophile) relatively free to react.

  • Temperature: Heating the reaction to 80 °C provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

Experimental Protocol:

  • To a solution of (1,4-dioxan-2-yl)methyl methanesulfonate (1.0 equiv) in dimethylformamide (DMF, 0.5 M), add methanesulfonamide (1.2 equiv) and potassium carbonate (2.0 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (1,4-Dioxan-2-yl)methanesulfonamide.

Compound Molecular Weight ( g/mol ) Typical Yield (%) Physical State
(1,4-Dioxan-2-yl)methyl methanesulfonate196.23>90 (crude)Oil
(1,4-Dioxan-2-yl)methanesulfonamide195.2470-80Solid

Application in the Synthesis of a Substituted Morpholine

(1,4-Dioxan-2-yl)methanesulfonamide is a valuable intermediate for the synthesis of 2-substituted morpholine derivatives. The following protocol outlines its use in the preparation of a model N-aryl-2-(aminomethyl)morpholine. The reaction proceeds via an intramolecular cyclization under basic conditions.

Application_in_Synthesis cluster_0 Step 3: N-Alkylation cluster_1 Step 4: Intramolecular Cyclization sulfonamide (1,4-Dioxan-2-yl)methanesulfonamide intermediate N-Aryl Intermediate sulfonamide->intermediate NaH, DMF, rt aniline Substituted Aniline aniline->intermediate NaH, DMF, rt morpholine N-Aryl-2-(aminomethyl)morpholine Derivative intermediate->morpholine t-BuOK, THF, 60 °C

Caption: Proposed application of (1,4-Dioxan-2-yl)methanesulfonamide in morpholine synthesis.

Protocol for the Synthesis of an N-Aryl-2-(aminomethyl)morpholine Derivative

Causality of Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is used to deprotonate the sulfonamide nitrogen, activating it for nucleophilic attack.

  • Potassium tert-butoxide (t-BuOK): A strong base is required to promote the intramolecular cyclization, which involves the deprotonation of the aniline nitrogen followed by nucleophilic attack on the dioxane ring, leading to ring opening and subsequent cyclization to the morpholine.

  • Tetrahydrofuran (THF): A suitable solvent for the cyclization step.

Experimental Protocol:

  • To a solution of (1,4-Dioxan-2-yl)methanesulfonamide (1.0 equiv) in anhydrous DMF (0.5 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 equiv) portion-wise.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the desired substituted aniline (1.0 equiv) and continue to stir at room temperature for 1-2 hours.

  • In a separate flask, prepare a solution of potassium tert-butoxide (2.5 equiv) in anhydrous THF (0.5 M).

  • Slowly add the DMF reaction mixture to the THF solution of potassium tert-butoxide at room temperature.

  • Heat the resulting mixture to 60 °C and stir for 6-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-(aminomethyl)morpholine derivative.

Conclusion

(1,4-Dioxan-2-yl)methanesulfonamide is a readily accessible and highly versatile intermediate for the synthesis of valuable pharmaceutical building blocks, particularly substituted morpholines. The protocols detailed in this application note are robust and scalable, offering a reliable pathway to these important scaffolds. The strategic use of this intermediate can significantly streamline synthetic routes to complex drug candidates, accelerating the drug discovery and development process.

References

  • ChemicalBook. (2024, January 15). Viloxazine Hydrochloride: Synthesis and Introduction. Retrieved from a valid URL that will be provided upon accessing the live link.
  • Google Patents. (n.d.). EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives. Retrieved from a valid URL that will be provided upon accessing the live link.
  • WIPO Patentscope. (2018, September 20). Methods for producing viloxazine salts and novel polymorphs thereof. Retrieved from a valid URL that will be provided upon accessing the live link.
  • Al-Gharabli, S., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers (Basel), 13(16), 2753.
  • Google Patents. (n.d.). US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof. Retrieved from a valid URL that will be provided upon accessing the live link.
  • ChemRxiv. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from a valid URL that will be provided upon accessing the live link.
  • Google Patents. (n.d.). US 2015/0126735 A1 - Methods for producing viloxazine salts and novel polymorphs thereof. Retrieved from a valid URL that will be provided upon accessing the live link.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Tzara, A., et al. (2020).
  • Grygorenko, O., et al. (2011).
  • BenchChem. (2025). An In-depth Technical Guide to 2-Methyl-1,4-dioxane. Retrieved from a valid URL that will be provided upon accessing the live link.
  • ChemicalBook. (2024, July 2). How to synthesis 1,4-Dioxane?. Retrieved from a valid URL that will be provided upon accessing the live link.
  • BenchChem. (2025). Application Notes and Protocols: Use of 1,4-Dioxane Derivatives in Cycloaddition Reactions. Retrieved from a valid URL that will be provided upon accessing the live link.
  • ResearchGate. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from a valid URL that will be provided upon accessing the live link.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for (1,4-Dioxan-2-yl)methanesulfonamide

Welcome to the dedicated technical support guide for (1,4-Dioxan-2-yl)methanesulfonamide. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for (1,4-Dioxan-2-yl)methanesulfonamide. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound in organic solvents. We will explore the underlying chemical principles governing its solubility and provide a series of structured troubleshooting guides and experimental protocols to systematically address and overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of (1,4-Dioxan-2-yl)methanesulfonamide?

(1,4-Dioxan-2-yl)methanesulfonamide is a molecule with distinct polar and non-polar regions. The sulfonamide group (-SO₂NH₂) is polar and capable of hydrogen bonding, while the dioxane ring is a more non-polar, heterocyclic ether. This amphiphilic nature means its solubility is highly dependent on the solvent's properties. Generally, it is expected to have limited solubility in very non-polar solvents (e.g., hexane, toluene) and also in highly polar protic solvents where it does not readily ionize. Its solubility is likely to be most favorable in polar aprotic solvents (e.g., acetone, ethyl acetate) or solvent mixtures that can accommodate both its polar and non-polar characteristics.

Q2: I'm having trouble dissolving the compound in a common solvent. What is the most common reason for this?

The most frequent issue is a mismatch between the polarity of the solute and the solvent. However, for sulfonamides specifically, the un-ionized form is often hydrophobic and less soluble.[1] Sulfonamides are weak acids, and their solubility can be dramatically influenced by the pH or basicity of the medium.[2][3] If you are using a strictly neutral organic solvent, you are attempting to dissolve the less soluble, un-ionized form of the molecule.

Q3: What is the first and most straightforward technique I should try to improve solubility?

The first step should always be a systematic solvent screening . Before attempting more complex methods, it is crucial to determine if a single, appropriate solvent can achieve the desired concentration. If single solvents fail, a co-solvent system is the next logical step. Co-solvency involves mixing a primary solvent with one or more miscible co-solvents to fine-tune the polarity of the solvent system, often leading to a significant increase in solubility.[4][5][6]

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

This guide provides a logical workflow for systematically improving the solubility of (1,4-Dioxan-2-yl)methanesulfonamide.

G Troubleshooting Workflow for Solubility Enhancement cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: System Modification cluster_2 Phase 3: Advanced Methods Start Start: Undissolved Compound SolventScreen Guide 1: Systematic Solvent Screening Start->SolventScreen CheckSolubility1 Is Solubility Adequate? SolventScreen->CheckSolubility1 CoSolvency Guide 2: Co-Solvent Addition CheckSolubility1->CoSolvency No End End: Solution Achieved CheckSolubility1->End Yes CheckSolubility2 Is Solubility Adequate? CoSolvency->CheckSolubility2 TempIncrease Guide 3: Temperature Adjustment CheckSolubility3 Is Solubility Adequate? TempIncrease->CheckSolubility3 pH_Mod Guide 4: pH / Basicity Modification CheckSolubility4 Is Solubility Adequate? pH_Mod->CheckSolubility4 CheckSolubility2->TempIncrease No CheckSolubility2->End Yes CheckSolubility3->pH_Mod No CheckSolubility3->End Yes AdvTech Consider Advanced Techniques: - Solubilizing Excipients - Solid Dispersions CheckSolubility4->AdvTech No CheckSolubility4->End Yes

Caption: A decision-making workflow for solubility troubleshooting.

Guide 1: Systematic Solvent Screening

Causality: The principle of "like dissolves like" is fundamental. The energy required for a solute to dissolve is minimized when its intermolecular forces are similar to those of the solvent. This protocol aims to test a range of solvents with varying polarities and functionalities to identify the most suitable single-solvent system.

Protocol:

  • Preparation: Dispense a small, accurately weighed amount (e.g., 5-10 mg) of (1,4-Dioxan-2-yl)methanesulfonamide into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a single test solvent from the list below (Table 1).

  • Equilibration: Vortex each vial for 1-2 minutes. Allow the vials to sit at a controlled room temperature for at least 1 hour. For more rigorous results, use a shaker for 24 hours to ensure equilibrium is reached.

  • Observation: Visually inspect each vial for undissolved solid. Categorize the solubility as "Freely Soluble," "Soluble," "Sparingly Soluble," or "Insoluble."

Table 1: Suggested Solvents for Initial Screening

Solvent Class Polarity Index Expected Qualitative Solubility Rationale
Toluene Aromatic Hydrocarbon 2.4 Low A non-polar solvent to test the lower limit of solubility.
Dichloromethane (DCM) Halogenated 3.1 Low to Sparingly A slightly more polar, non-protic solvent.
Tetrahydrofuran (THF) Ether 4.0 Soluble A cyclic ether similar to the dioxane moiety, may offer good interaction.
Ethyl Acetate Ester 4.4 Soluble A moderately polar solvent with hydrogen bond accepting capability.
Acetone Ketone 5.1 Soluble A polar aprotic solvent, often effective for moderately polar compounds.
Acetonitrile (ACN) Nitrile 5.8 Sparingly to Soluble A polar aprotic solvent.
Isopropanol (IPA) Alcohol 3.9 Sparingly to Soluble A protic solvent; its ability to hydrogen bond may aid solubility.
Ethanol Alcohol 4.3 Sparingly Soluble A more polar alcohol.

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | Freely Soluble | A highly polar aprotic solvent, often used as a solvent of last resort. |

Guide 2: Co-Solvency for Enhanced Solubility

Causality: Co-solvency is a powerful technique to increase the solubility of a solute by adding a second "co-solvent" to the primary solvent.[4] The co-solvent modifies the overall properties of the solvent mixture, such as polarity and hydrogen bonding capability, to create a more favorable environment for the solute.[6][7] This is particularly effective for compounds like (1,4-Dioxan-2-yl)methanesulfonamide, which have both polar and non-polar characteristics.

Protocol:

  • Select a Primary Solvent: Choose a solvent from Guide 1 in which the compound is "Sparingly Soluble" but shows some affinity (e.g., Isopropanol). This will be your primary solvent.

  • Select a Co-Solvent: Choose a miscible co-solvent with a different polarity (e.g., Acetone or Dichloromethane). The goal is to create a blend that is more effective than either solvent alone.

  • Prepare Solvent Blends: Create a series of binary solvent mixtures in different ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 v/v) of the primary solvent to the co-solvent.

  • Determine Solubility: Using the Saturation Shake-Flask method (see below), determine the equilibrium solubility of your compound in each of the solvent blends.

  • Optimization: Plot the solubility as a function of the co-solvent percentage to identify the optimal ratio that provides the highest solubility.

Table 2: Example Co-Solvent Systems to Evaluate

Primary Solvent Co-Solvent Potential Advantage
Toluene Acetone Increases the polarity of the non-polar solvent.
Isopropanol Dichloromethane Reduces the overall polarity and hydrogen-bonding character of the alcohol.

| Acetonitrile | Ethanol | Introduces hydrogen-bonding capability to the aprotic system. |

Guide 3: Temperature Adjustment

Causality: The dissolution of a solid is often an endothermic process, meaning that solubility tends to increase with temperature. This relationship is described by the van 't Hoff equation. Applying heat provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces within the solvent.

Protocol:

  • Select a Solvent System: Choose the best single solvent or co-solvent system identified in the previous guides.

  • Prepare Saturated Solutions: Add an excess of the compound to the chosen solvent in a sealed vial.

  • Temperature Equilibration: Place the vial in a thermostatic shaker and equilibrate at a specific temperature (e.g., 25°C). After equilibrium is reached (24-48 hours), take a sample of the supernatant for analysis.

  • Increase Temperature: Increase the temperature of the shaker (e.g., to 40°C) and allow the system to re-equilibrate. Again, take a sample of the supernatant.

  • Quantify and Plot: Repeat at several temperatures. Quantify the concentration in each sample using a suitable analytical method (e.g., HPLC, Gravimetric). Plot solubility versus temperature.

! Important Note: Always check the thermal stability of your compound before heating for extended periods. Run a preliminary test by dissolving a small amount at a higher temperature and then cooling it to see if it precipitates back out unchanged (verifiable by HPLC or TLC).

Guide 4: pH / Basicity Modification for Sulfonamides

Causality: Sulfonamides are weak acids due to the proton on the nitrogen atom, which can be abstracted.[3] The solubility of these compounds is lowest in the pH range where they are un-ionized.[2] By increasing the pH (i.e., making the solution more basic), you can deprotonate the sulfonamide, forming a more soluble salt.[1][2] While pH is a concept for aqueous solutions, the same principle applies in organic solvents by adding a small amount of a soluble organic base.

G node1 R-SO₂-NH₂ (Un-ionized, Less Soluble) node3 + Base (B:) node2 [R-SO₂-NH]⁻ + B-H⁺ (Ionized Salt, More Soluble)

Caption: Ionization equilibrium of a sulfonamide.

Protocol:

  • Select a Solvent: Choose a polar aprotic solvent where the compound has at least minimal solubility (e.g., THF, Acetone).

  • Add a Base: To the solvent, add a small amount of a non-nucleophilic organic base. Start with a sub-stoichiometric amount (e.g., 0.1 equivalents relative to the solute) and increase if necessary.

    • Recommended Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA).

  • Attempt Dissolution: Add the (1,4-Dioxan-2-yl)methanesulfonamide to the basified solvent and observe for improved solubility.

  • Stoichiometric Approach: If needed, prepare a solution with 1.0 to 1.1 equivalents of the base relative to the compound to promote full conversion to the salt form.

! Caution: Ensure the addition of a base is compatible with your downstream application. The presence of a base could interfere with subsequent chemical reactions or analytical procedures.

Detailed Experimental Protocol: Equilibrium Solubility Determination

The saturation shake-flask method is the gold standard for determining equilibrium solubility.[8]

  • Material Preparation: Add an excess amount of solid (1,4-Dioxan-2-yl)methanesulfonamide to a vial. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.[8]

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent or co-solvent mixture to the vial. Seal the vial tightly to prevent evaporation.[8]

  • Equilibration: Place the vial in a thermostatic shaker set to the desired temperature. Agitate the mixture for 24 to 72 hours to ensure the system reaches equilibrium.[8]

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. Alternatively, centrifuge the vial to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter is compatible with the solvent) into a pre-weighed vial. This step removes any fine particulates.

  • Quantification (Gravimetric Method):

    • Accurately weigh the vial containing the filtered aliquot to determine the mass of the solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dry residue is achieved.

    • The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial. The mass of the solvent is the mass of the solution minus the mass of the solute.

    • Express solubility in g/100g of solvent or mg/mL.

  • Quantification (Chromatographic Method, e.g., HPLC):

    • Accurately dilute the filtered aliquot with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.[8]

    • Analyze the diluted sample using a validated HPLC method.

    • Quantify the concentration by comparing the peak area of the sample to the standard calibration curve.[8]

References

  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • PubMed. (2002, April 23). pH-induced Solubility Transition of Sulfonamide-Based Polymers.
  • Co-solvency: Significance and symbolism. (2025, July 31).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • Wikipedia. Cosolvent.
  • BOC Sciences. API Solubility: Key Factor in Oral Drug Bioavailability.
  • Ovid.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1).
  • Slideshare. Co-solvency | PPTX.
  • The BMJ. (2026, January 7). SOLUBILITY OF SULPHONAMIDES.
  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
  • Sigma-Aldrich.
  • Excipients for Solubility Enhancement of Parenteral Formul
  • Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria1.
  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (2025, August 6).
  • ResearchGate. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Journal of Chemical & Engineering Data. (2014, November 12). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • RSC Publishing. (2025, August 6).
  • Benchchem. A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents.
  • PubChem. (1,4-dioxan-2-yl)methanamine | C5H11NO2 | CID 3748064.
  • PubChemLite. (1,4-dioxan-2-yl)methanesulfonamide (C5H11NO4S).
  • Cheméo. Chemical Properties of 1,4-Dioxane (CAS 123-91-1).
  • ResearchGate. (2025, August 10). Solubility of Organic Systems Containing 1,4Dioxan2-one | Request PDF.
  • ResearchGate. Physical and chemical properties of 1,4-dioxane.
  • ITRC 1,4-Dioxane. Appendix B – 14d.
  • Structure-Solubility Relationship of 1,4-Dioxane Complexes of Di(hydrocarbyl)magnesium. (2019, October 1).
  • University of Rochester, Department of Chemistry. Solvent: 1,4-dioxane.
  • ResearchGate. Physical and chemical properties of 1,4-dioxane.

Sources

Optimization

Technical Support Center: Preventing Ring Opening of 1,4-Dioxane During Sulfonamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize 1,4-dioxane as a solvent in sulfonamide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize 1,4-dioxane as a solvent in sulfonamide synthesis. While an effective solvent, 1,4-dioxane can be prone to acid-catalyzed ring-opening, leading to reaction failures, yield loss, and complex purification challenges. This document provides an in-depth analysis of the problem, troubleshooting strategies, and validated protocols to ensure the integrity of your synthesis.

Part 1: The Core Problem: Mechanism of 1,4-Dioxane Decomposition

The stability of 1,4-dioxane is compromised in the presence of strong acids. The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a prime example of where this issue arises, as it generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1] This in situ acid generation is the catalyst for the degradation of the 1,4-dioxane solvent.

The mechanism proceeds via three key steps:

  • Protonation: The Brønsted acid (H⁺) protonates one of the ether oxygens of the 1,4-dioxane ring, forming a highly reactive oxonium ion.

  • Nucleophilic Attack: A nucleophile present in the reaction mixture, typically the chloride ion (Cl⁻) from the HCl byproduct, attacks one of the α-carbons adjacent to the protonated oxygen.

  • Ring Opening: This nucleophilic attack results in the cleavage of a C-O bond, opening the ring to form a stable, yet problematic, byproduct such as 2-(2-chloroethoxy)ethanol. This initial byproduct can undergo further reactions, leading to the formation of bis(2-chloroethyl) ether or other undesirable species that complicate purification and reduce the yield of the target sulfonamide.

This entire process is a classic acid-catalyzed ether cleavage reaction. The conditions for the commercial synthesis of 1,4-dioxane, which involve the acid-catalyzed dehydration and cyclization of diethylene glycol at high temperatures (130-200 °C), underscore the solvent's inherent vulnerability to acidic environments.[2][3]

Diagram 1: Acid-Catalyzed Ring Opening of 1,4-Dioxane

Dioxane Ring Opening Dioxane 1,4-Dioxane Oxonium Protonated Dioxane (Oxonium Ion) Dioxane->Oxonium 1. Protonation Proton H⁺ (from RSO₂Cl + R'NH₂) Intermediate Ring-Opened Intermediate (2-(2-chloroethoxy)ethanol) Oxonium->Intermediate 2. Nucleophilic Attack 3. Ring Opening Nucleophile Cl⁻

Caption: Mechanism of HCl-catalyzed 1,4-dioxane decomposition.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses common issues observed in the lab that may indicate solvent degradation.

Q1: My sulfonamide reaction has turned dark brown/black, and the final yield is significantly lower than expected. What is likely happening?

A1: A dark coloration and tar formation are classic indicators of solvent decomposition. The ring-opened byproducts of 1,4-dioxane are not inert. Under reaction conditions, they can undergo further eliminations, polymerizations, or react with your starting materials and desired product. This cascade of side reactions consumes reagents and generates a complex mixture of high-molecular-weight, often colored, impurities, which accounts for both the yield loss and the difficulty in purification.

Q2: How can I confirm that 1,4-dioxane degradation is the source of my problems?

A2: The most definitive method is to analyze your crude reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS). You should specifically look for the mass spectra corresponding to key byproducts like 2-(2-chloroethoxy)ethanol and bis(2-chloroethyl) ether. Comparing a sample from a failed reaction to a control reaction (e.g., one run with an alternative solvent) will provide clear evidence. ¹H NMR can also be useful, although the crude spectrum may be complex.

Q3: I use high-purity, anhydrous 1,4-dioxane. Why am I still observing ring-opening?

A3: While peroxide formation is a separate and serious hazard with ethers, the primary cause of ring-opening in this context is not water or peroxide impurities; it is the inherent chemical reactivity of the ether C-O bond with strong acid.[4] The reaction between a sulfonyl chloride and an amine generates anhydrous HCl directly within the reaction mixture, providing the ideal acidic environment for cleavage, regardless of the initial purity of the solvent.[5]

Part 3: Proactive Solutions & Validated Protocols

Preventing the ring-opening of 1,4-dioxane requires a proactive approach focused on either neutralizing the acid as it forms or selecting a more robust solvent system from the outset.

Strategy A: Effective Acid Scavenging

The most direct approach is to include a base in the reaction mixture to act as an "acid scavenger." This base neutralizes the HCl byproduct immediately upon its formation, preventing the pH of the reaction from dropping to a level where it can catalyze ether cleavage. The choice of base is critical.[1][5]

Base pKa (of Conjugate Acid) Key Characteristics & Considerations
Pyridine ~5.2Often used as both base and solvent.[6] Can act as a nucleophilic catalyst, sometimes improving reaction rates.[1] Can be difficult to remove during workup.
Triethylamine (TEA) ~10.7Common, inexpensive, and effective. Can sometimes lead to the formation of insoluble triethylammonium chloride salt, which may complicate stirring.
DIPEA (Hünig's Base) ~10.7Sterically hindered, making it a non-nucleophilic base.[7] Excellent choice to avoid side reactions with the sulfonyl chloride. Generally provides cleaner reactions than TEA.
Potassium Carbonate (K₂CO₃) (pKa of HCO₃⁻ is ~10.3)An inexpensive, inorganic base. Its use is limited by its poor solubility in many organic solvents, often requiring biphasic conditions or phase-transfer catalysts.

For most applications, the sterically hindered amine base DIPEA is a superior choice for preventing side reactions and ensuring a clean, efficient reaction.

Strategy B: Strategic Solvent Selection

An alternative and often preferred strategy in process development is to replace 1,4-dioxane with a solvent that is inherently more stable under acidic conditions.[8][9]

Solvent Boiling Point (°C) Key Properties & Acid Stability
1,4-Dioxane 101Good solvent for a range of polarities, but poor acid stability .[9]
Tetrahydrofuran (THF) 66Common ether solvent, but also susceptible to acid-catalyzed cleavage, though sometimes less so than dioxane.[10]
2-Methyl-THF (2-MeTHF) 80Excellent alternative. Bio-derived.[11] Exhibits significantly higher stability to acids than THF.[10][12] Its limited miscibility with water simplifies aqueous workups.[13]
Cyclopentyl Methyl Ether (CPME) 106Excellent alternative. Very stable to acid and base, high boiling point, and low peroxide formation.[14][15] Hydrophobic nature aids in separation from water.
Dichloromethane (DCM) 40A common, inert solvent for this reaction.[5] Its low boiling point can be a limitation for less reactive substrates requiring heat. Faces increasing environmental and safety scrutiny.
Acetonitrile (ACN) 82A polar aprotic solvent that is stable to the reaction conditions and is an excellent choice for many sulfonamide syntheses.[16]

For a robust and greener process, 2-MeTHF and CPME are highly recommended replacements for 1,4-dioxane in sulfonamide synthesis.[12][15]

Workflow & Recommended Protocol

This workflow provides a logical decision-making process for setting up a robust sulfonamide synthesis that avoids solvent degradation.

Diagram 2: Experimental Workflow for Robust Sulfonamide Synthesis

Sulfonamide Workflow Start Start: Sulfonyl Chloride + Amine CheckSolvent Is 1,4-Dioxane Required? Start->CheckSolvent SelectSolvent Select Alternative Solvent (e.g., 2-MeTHF, CPME, ACN) CheckSolvent->SelectSolvent No SelectBase Select Appropriate Base (e.g., DIPEA, Pyridine) CheckSolvent->SelectBase Yes RunRxn Run Reaction (e.g., 0°C to RT) SelectSolvent->RunRxn SelectBase->RunRxn Workup Aqueous Workup & Purification RunRxn->Workup

Caption: Decision workflow for sulfonamide synthesis.

Validated Experimental Protocol: Synthesis of N-Benzyl-4-toluenesulfonamide

This protocol utilizes a robust solvent/base combination to avoid the pitfalls of 1,4-dioxane.

Materials:

  • Benzylamine (1.0 eq)

  • p-Toluenesulfonyl chloride (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous (sufficient to make a ~0.5 M solution)

Procedure:

  • To a clean, dry, nitrogen-purged flask equipped with a magnetic stirrer, add benzylamine followed by anhydrous 2-MeTHF.

  • Add DIPEA to the solution.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add p-toluenesulfonyl chloride portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 1 M HCl (aq) and transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by recrystallization or silica gel chromatography.

Part 4: Frequently Asked Questions (FAQs)

FAQ 1: Are there alternative methods for sulfonamide synthesis that avoid sulfonyl chlorides altogether? Yes, modern methods are being developed to bypass the use of sulfonyl chlorides, which can be unstable.[17] These include one-pot syntheses from thiols via oxidative chlorination or from carboxylic acids via decarboxylative halosulfonylation.[18] These methods may offer advantages in substrate scope and functional group tolerance.

FAQ 2: Can increasing the amount of base prevent ring-opening even in 1,4-dioxane? Using a sufficient excess of an appropriate base (e.g., 1.5-2.0 equivalents of DIPEA) can effectively scavenge the generated HCl and significantly mitigate the ring-opening of 1,4-dioxane. However, it does not eliminate the inherent risk, especially if there are delays in addition, poor mixing, or "hot spots" in a large-scale reaction. Switching to a stable solvent is a more fundamentally robust solution.

FAQ 3: Does the choice of sulfonylating agent matter? Yes. While sulfonyl chlorides are most common, highly reactive agents like sulfonyl fluorides or pre-formed activated esters are also used.[16][19] The fundamental issue remains: if the reaction produces a strong acid byproduct (e.g., HCl or H-OTf), the risk to an acid-sensitive solvent like 1,4-dioxane persists.

References

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  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available at: [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]

  • Preparation of sulfonamides from N-silylamines. PMC. Available at: [Link]

  • Toxicological Profile for 1,4-Dioxane. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Sustainable and safer solvent alternatives. Scientific Laboratory Supplies. Available at: [Link]

  • Q5P 1,4-Dioxane is made commercially... Vaia. Available at: [Link]

  • 1,4-Dioxane is made commercially by the acid-catalyzed condensati... Study Prep in Pearson+. Available at: [Link]

  • Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. ACS Publications. Available at: [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC. Available at: [Link]

  • Possible degradation pathways of 2‐MeTHF under the radical addition conditions. ResearchGate. Available at: [Link]

  • 2-Methyltetrahydrofuran. Wikipedia. Available at: [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications. Available at: [Link]

  • Organo-catalyzed ring opening polymerization of a 1,4-dioxane-2,5-dione deriving from glutamic acid. PubMed. Available at: [Link]

  • Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. ResearchGate. Available at: [Link]

  • 1,4-Dioxane. Wikipedia. Available at: [Link]

  • Environmental Occurrence of 1,4-dioxane. CLU-IN. Available at: [Link]

  • Decomposition of 1,4-dioxane by advanced oxidation and biochemical process. PubMed. Available at: [Link]

  • Can triethylamine/pyridine be used in the synthesis of Labetalol? Stack Exchange. Available at: [Link]

  • Degradation of 1,4-dioxane by reactive species generated during breakpoint chlorination. ScienceDirect. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. Available at: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: (1,4-Dioxan-2-yl)methanesulfonamide Synthesis

Welcome to the technical support center for the synthesis and purification of (1,4-Dioxan-2-yl)methanesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of (1,4-Dioxan-2-yl)methanesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. High purity is often critical for downstream applications, and effectively removing reaction by-products is key to success.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols to help you navigate common challenges encountered during the synthesis of this compound and related sulfonamides.

Troubleshooting Guide: Isolating Your Target Compound

This section addresses specific experimental issues in a question-and-answer format, providing insight into the root causes and offering actionable solutions.

Question 1: My crude NMR or LC-MS analysis shows a significant amount of unreacted (1,4-Dioxan-2-yl)methanamine. What went wrong?

Answer: This is a common issue that typically points to incomplete reaction. The primary causes are often related to the reactivity of the starting materials or the reaction conditions.

  • Cause A: Inactive Methanesulfonyl Chloride: Methanesulfonyl chloride is highly susceptible to hydrolysis, reacting with ambient moisture to form methanesulfonic acid.[1][2] This acid will not react with your amine, leading to a lower yield. Always use a fresh bottle of methanesulfonyl chloride or a recently opened one that has been stored under an inert atmosphere. Ensure all glassware is oven-dried and the reaction is run under dry nitrogen or argon.[2]

  • Cause B: Suboptimal Reaction Temperature: Many standard sulfonamide syntheses are initiated at 0 °C and allowed to warm to room temperature.[3] If the nucleophilicity of (1,4-Dioxan-2-yl)methanamine is low, or if there is significant steric hindrance, these conditions may be insufficient. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, a moderate increase in temperature may be required.[3]

  • Cause C: Inappropriate Base: A base, such as triethylamine or pyridine, is crucial for scavenging the HCl generated during the reaction.[3] If the base is not present in at least a stoichiometric amount, the reaction mixture will become acidic, protonating the starting amine and rendering it non-nucleophilic. Ensure you are using at least one equivalent of a suitable, dry, non-nucleophilic base.

Question 2: My TLC shows a new, highly polar spot that doesn't correspond to starting materials or product. What is this by-product?

Answer: The most likely identity of this highly polar impurity is methanesulfonic acid.

  • Mechanism of Formation: This by-product forms from the hydrolysis of methanesulfonyl chloride by trace amounts of water in the solvent, reagents, or from atmospheric moisture.[1][4] Water acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride.[1]

  • Removal Strategy: Methanesulfonic acid is readily removed during an aqueous work-up. After the reaction is complete, quenching with water and extracting the product into an organic solvent (like ethyl acetate or dichloromethane) will leave the sulfonic acid salt in the aqueous layer. A subsequent wash of the organic layer with a mild base, such as a saturated sodium bicarbonate solution, will ensure complete removal of any acidic impurities.

Question 3: During recrystallization, my product "oils out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice. This is often due to a high concentration of impurities or a mismatch between the solvent's properties and the compound's melting point.[5]

  • Solution A: Re-dissolve and Adjust Solvent: Heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and allow it to cool much more slowly. Insulating the flask can promote the gradual cooling necessary for crystal formation.[5]

  • Solution B: Change the Solvent System: The chosen solvent may be too nonpolar. Sulfonamides often have a balance of polar and nonpolar regions, making a mixed solvent system effective.[6] Try a more polar solvent or a mixture, such as ethanol/water or isopropanol/water.[5]

  • Solution C: Pre-Purification: If the crude material is highly impure, the impurities can inhibit proper crystal lattice formation.[5] Consider a preliminary purification step, such as a quick filtration through a silica plug or even flash column chromatography, before attempting recrystallization.

Frequently Asked Questions (FAQs)

What is the most common side reaction in this synthesis? The most prevalent side reaction is the hydrolysis of the methanesulfonyl chloride starting material to form methanesulfonic acid.[1][2] This not only consumes the electrophile but also generates acid that can deactivate the starting amine. Strict anhydrous (dry) conditions are the best preventative measure.[2]

What is the best general purification strategy for (1,4-Dioxan-2-yl)methanesulfonamide? For this polar compound, a two-stage approach is often most effective:

  • Aqueous Work-up: A standard work-up involving an organic solvent (e.g., ethyl acetate) and washes with water and brine will remove highly polar impurities like sulfonic acids and base hydrochlorides.

  • Crystallization or Chromatography: If the product is a solid and of reasonable purity after work-up, recrystallization is an excellent and scalable method.[5] For oils or highly impure solids, flash column chromatography is preferred. Given the polarity of the target molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar normal-phase gradient (e.g., methanol in dichloromethane) may be necessary.[7][8][9]

How do I choose the right solvent for flash chromatography? The choice depends on the impurities. Start by developing a separation on TLC plates.

  • For less polar impurities: A standard normal-phase system like ethyl acetate in hexanes may work.

  • For more polar impurities: A more polar mobile phase is needed. A gradient of methanol (0-10%) in dichloromethane is a good starting point.[9] If the compound is still poorly retained, HILIC, which uses a polar stationary phase (like silica) with a high organic/low aqueous mobile phase (e.g., acetonitrile/water), can be highly effective for purifying very polar compounds.[7][8]

By-product Troubleshooting Summary

By-product IDCommon NameLikely OriginIdentification MethodRecommended Removal Protocol
BP-1 (1,4-Dioxan-2-yl)methanamineUnreacted starting materialLC-MS, NMRDrive reaction to completion; remove via column chromatography.
BP-2 Methanesulfonic AcidHydrolysis of methanesulfonyl chloride[1]Highly polar spot on TLC; water-solubleAqueous work-up with a bicarbonate wash.
BP-3 Triethylamine HydrochlorideBy-product of base scavenging HClWater-soluble saltAqueous work-up (water wash).

Experimental Protocols

Protocol 1: General Aqueous Work-up

This protocol is designed to remove water-soluble impurities such as sulfonic acids and hydrochloride salts.

  • Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Slowly quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate).

  • Shake the funnel vigorously and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove excess amine base)

    • Saturated NaHCO₃ solution (to remove acidic by-products like BP-2)[3]

    • Brine (saturated NaCl solution) to initiate drying

  • Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.

Protocol 2: Recrystallization of (1,4-Dioxan-2-yl)methanesulfonamide

This procedure is ideal for purifying the crude product after an initial work-up, assuming it is a solid.

  • Place the crude solid in an Erlenmeyer flask.

  • Select an appropriate solvent system (e.g., isopropanol/water or ethanol/water).[5]

  • Add the minimum amount of the hot primary solvent (e.g., isopropanol) needed to fully dissolve the solid.[5]

  • If colored impurities are present, allow the solution to cool slightly, add a small amount of activated charcoal, and briefly reheat to boiling.

  • Perform a hot gravity filtration to remove the charcoal or any insoluble impurities, using pre-heated glassware to prevent premature crystallization.[5]

  • To the hot filtrate, add the anti-solvent (e.g., water) dropwise until the solution just begins to turn cloudy (the cloud point).

  • Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.[5]

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visual Workflow

Troubleshooting & Purification Workflow

The following diagram outlines a logical workflow for identifying impurities and selecting the appropriate purification strategy for your (1,4-Dioxan-2-yl)methanesulfonamide synthesis.

G cluster_start cluster_analysis cluster_workup cluster_decisions cluster_purification cluster_problems start Crude Reaction Mixture workup Perform Aqueous Work-up start->workup analysis Analyze by TLC / LC-MS purity_check Assess Purity of Crude Solid/Oil analysis->purity_check workup->analysis is_solid Is Product a Solid? purity_check->is_solid High Purity impurities Significant Impurities Present purity_check->impurities Low Purity recrystallize Recrystallization is_solid->recrystallize Yes chromatography Flash Column Chromatography (Normal Phase or HILIC) is_solid->chromatography No (Oil) final_product Pure Product recrystallize->final_product Success oiling_out Product 'Oils Out' recrystallize->oiling_out Failure chromatography->final_product impurities->chromatography oiling_out->chromatography Try this next

Caption: Decision tree for purification strategy.

References

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica - Aug 14 2019. (2019, August 14).
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage.
  • Flash Column Chromatography. University of California, Los Angeles.
  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.
  • Troubleshooting common issues in sulfonamide synthesis reactions. Benchchem.
  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • Purification of Sulfanilamide by Crystallization. (2020, April 15). Chemistry LibreTexts.

Sources

Optimization

Overcoming steric hindrance in (1,4-Dioxan-2-yl)methanesulfonamide coupling

Topic: Overcoming Steric Hindrance in Pd-Catalyzed Sulfonamidation Ticket ID: #DXN-SO2-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Welcome to the Technical Support Center You are likely here bec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Pd-Catalyzed Sulfonamidation Ticket ID: #DXN-SO2-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Welcome to the Technical Support Center

You are likely here because you are attempting to couple (1,4-Dioxan-2-yl)methanesulfonamide with a sterically demanding aryl halide (e.g., ortho-substituted), and the reaction is stalling or producing low yields.

This building block presents a unique challenge: while the methylene spacer (


) reduces direct steric pressure from the dioxane ring, the sulfonamide nitrogen is less nucleophilic  than an amine, and the dioxane ring adds conformational bulk  that can impede the critical reductive elimination step.

Below is your troubleshooting guide, structured to diagnose and fix these specific steric bottlenecks.

Module 1: The "Hardware" – Catalyst & Ligand Selection[2]

The Core Problem: Reductive Elimination

In sulfonamide coupling, the rate-limiting step is often reductive elimination , not oxidative addition. The Pd center becomes crowded, and the sulfonamide (being a weak nucleophile) struggles to displace the halide/pseudohalide completely, or the final complex is too stable to release the product.

Recommendation: You must use a ligand that is bulky enough to "squeeze" the product out of the metal center but electron-rich enough to facilitate oxidative addition.

Recommended Ligand Systems
LigandSteric ProfileRecommended ForMechanism Note

BuXPhos
HighPrimary Choice. Excellent for hindered aryl halides and primary sulfonamides.[1]Promotes reductive elimination via steric bulk.[1]
BrettPhos HighSecondary Choice.[1][2] Better for extremely electron-rich aryl halides.[1]High stability, prevents dehalogenation side reactions.[1]
AdBrevPhos Extreme"Nuclear Option."[1] Use if

BuXPhos fails on tetra-ortho-substituted systems.
Extreme bulk forces product release.[1]
Xantphos ModerateLegacy Choice.[1] Generally inferior for sterically hindered sulfonamides.[1]Bite angle is good for amides, but often fails with sterics.[1]
The Precatalyst Advantage

Stop using


 + Ligand.[1] For hindered couplings, the initiation period is critical.
  • Use:

    
    BuXPhos Pd G3  or G4 .[1]
    
  • Why: These precatalysts ensure a 1:1 Pd:Ligand ratio and generate the active

    
     species immediately upon heating, preventing the formation of inactive Pd-aggregates which is common with hindered substrates.
    

Module 2: The "Environment" – Base & Solvent[4]

The solubility of (1,4-Dioxan-2-yl)methanesulfonamide is generally good in polar aprotic solvents, but the deprotonation equilibrium is vital.

Standard Protocol (The "Abbott" Conditions)

This system is the industry standard for primary sulfonamides and works well for dioxane derivatives.

  • Solvent:

    
    -Amyl Alcohol (2-methyl-2-butanol) or 1,4-Dioxane.[1]
    
    • Why

      
      -Amyl Alcohol? Higher boiling point (
      
      
      
      ) allows for higher reaction temps to overcome steric activation energy without pressurizing the vessel significantly.[1] It also solubilizes the polar sulfonamide well.
  • Base:

    
     (finely ground, anhydrous).[1]
    
    • Why: Milder than

      
      .[1] Strong alkoxide bases can sometimes cause decomposition of the dioxane ring or side-reactions with sensitive electrophiles. Phosphate provides a "buffering" effect that matches the pKa of the sulfonamide (
      
      
      
      ).

Module 3: Troubleshooting Workflow

If your reaction yield is


, follow this diagnostic path.
Diagnostic Diagram: The Failure Analysis Loop

G Start Reaction Yield < 40% CheckSM Check Crude NMR/LCMS: Is Aryl Halide remaining? Start->CheckSM YesHalide Yes: Oxidative Addition Failure CheckSM->YesHalide SM Recovered NoHalide No: Aryl Halide Consumed CheckSM->NoHalide SM Gone SolnOA Solution: 1. Increase Temp (110°C) 2. Switch to Pd-G4 Precatalyst YesHalide->SolnOA CheckDehal Is Des-Halo (Ar-H) Product Present? NoHalide->CheckDehal YesDehal Yes: Protodehalogenation CheckDehal->YesDehal Ar-H found NoDehal No: Complex Mixture/Black Pd CheckDehal->NoDehal Messy/Black SolnDehal Solution: 1. Solvent too wet? Dry it. 2. Switch to BrettPhos (more stable) YesDehal->SolnDehal SolnRedElim Solution (Reductive Elim. Stall): 1. Switch to tBuXPhos 2. Use t-Amyl Alcohol 3. Concentration Check (0.5M) NoDehal->SolnRedElim

Caption: Diagnostic logic flow for identifying the specific point of failure in sterically hindered sulfonamide couplings.

Module 4: Frequently Asked Questions (FAQs)

Q1: My aryl halide is an ortho-substituted chloride. The reaction is barely moving.

A: Aryl chlorides are significantly harder to activate than bromides, especially with sterics involved.

  • The Fix: Add Sodium Iodide (NaI) (5-10 mol%) to the reaction. This generates a transient Aryl-Iodide species in situ (Finkelstein-type) which undergoes oxidative addition much faster.[1] Alternatively, switch to

    
    BuXPhos Pd G4  at 
    
    
    
    in
    
    
    -Amyl alcohol.[1]
Q2: I see the product mass, but I can't separate it from the unreacted sulfonamide.

A: (1,4-Dioxan-2-yl)methanesulfonamide is very polar, making silica chromatography difficult if the product is also polar.

  • The Fix: Perform a basic wash during workup. The starting sulfonamide has a pKa

    
    .
    
    • Dilute reaction with EtOAc.[1][3]

    • Wash with

      
      .[1] The unreacted sulfonamide will deprotonate and stay in the aqueous layer.
      
    • The coupled product (now a secondary sulfonamide, pKa

      
       depending on the aryl group) will also be in the aqueous layer! Wait! 
      
    • Correction: Actually, the product (Ar-NH-SO2-R) is more acidic than the starting material.[1]

    • Better Fix: Use Reverse Phase (C18) chromatography .[1] The dioxane tail makes these compounds perfect candidates for water/acetonitrile gradients.

Q3: Can I use water as a co-solvent to help solubility?

A: Generally, no for hindered couplings.[1] While water is used in some surfactant-based couplings, for sterically hindered substrates, water often promotes protodehalogenation (where the Pd-Ar species grabs a proton instead of the sulfonamide). Keep the reaction anhydrous. If solubility is the issue, use a 1:1 mix of Dioxane:t-Amyl Alcohol .

Q4: The reaction turns black immediately.

A: "Palladium Black" formation means your ligand is dissociating from the metal, and the Pd is aggregating. This happens when the reaction is too hot for the ligand to hold on, or the ligand:Pd ratio is off.

  • The Fix: This is why we recommend Pd-G3/G4 precatalysts . They prevent this initial aggregation.[1] If using G3, ensure you are not adding extra base during the catalyst activation step if the protocol doesn't call for it (though G3 usually requires base activation).

Experimental Protocol: The "Gold Standard"

Objective: Coupling (1,4-Dioxan-2-yl)methanesulfonamide with 2-bromo-toluene (Model hindered substrate).

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar.

  • Charge Solids:

    • (1,4-Dioxan-2-yl)methanesulfonamide (1.2 equiv)[1]

    • 
      BuXPhos Pd G3  (2.0 - 5.0 mol%)[1]
      
    • 
       (finely ground) (2.0 equiv)[1][4]
      
  • Solvent & Electrophile:

    • Evacuate and backfill with

      
       (3x).[1][3]
      
    • Add

      
      -Amyl Alcohol  (Concentration: 
      
      
      
      to
      
      
      ).
    • Add Aryl Halide (1.0 equiv) via syringe.[1]

  • Reaction:

    • Seal and heat to

      
        for 12-16 hours.
      
    • Note: The mixture should turn from yellow/orange to dark brown over time.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove phosphate salts.[1]

    • Concentrate and purify via Reverse Phase HPLC or Flash Chromatography (DCM/MeOH gradient).[1]

References

  • Shekhar, S., et al. "A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates."[1][5] The Journal of Organic Chemistry, vol. 76, no.[5] 11, 2011, pp. 4552–4553.[1][5] Link[1]

    • Key Insight: Establishes

      
      BuXPhos/
      
      
      
      /
      
      
      -AmylOH as the premier system for primary sulfonamide coupling.[1][6]
  • Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts."[1] Chemical Science, vol. 4, no.[1][7] 3, 2013, pp. 916-920.[1] Link

    • Key Insight: Demonstrates the superiority of G3 precatalysts in preventing catalyst de
  • Ingoglia, B. T., et al. "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide."[1] Tetrahedron, vol. 75, no.[1] 32, 2019, pp. 4199-4211.[1] Link[1]

    • Key Insight: Comprehensive troubleshooting for steric issues in C-N coupling.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: (1,4-Dioxan-2-yl)methanesulfonamide Purity Analysis

Executive Summary Developing a purity assay for (1,4-Dioxan-2-yl)methanesulfonamide presents a classic "polar analyte" paradox in Reverse Phase Chromatography (RPLC). The molecule combines a highly polar, cyclic ether (d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity assay for (1,4-Dioxan-2-yl)methanesulfonamide presents a classic "polar analyte" paradox in Reverse Phase Chromatography (RPLC). The molecule combines a highly polar, cyclic ether (dioxane ring) with a hydrophilic sulfonamide tail.

Standard C18 protocols frequently fail due to hydrophobic collapse (dewetting) when high-aqueous mobile phases are used to force retention. Conversely, Hydrophilic Interaction Liquid Chromatography (HILIC) offers retention but suffers from long equilibration times and sample solvent solubility mismatches that hamper high-throughput QC environments.

This guide objectively compares three separation strategies, ultimately recommending a Polar-Embedded C18 approach. This method provides the necessary retention (


) and orthogonal selectivity for polar impurities while maintaining the robustness required for GMP release testing.

The Analytical Challenge

To design a robust method, we must first deconstruct the analyte's physicochemical limitations:

  • Polarity & Retention: The logP is predicted to be negative or near-zero. On a standard alkyl-bonded C18 phase, this molecule elutes near the void volume (

    
    ), causing co-elution with unretained salts and matrix components.
    
  • Detection (Chromophore): The dioxane ring is UV-transparent. The sulfonamide group (

    
    ) provides the only UV absorption, typically requiring detection at 205–210 nm . This necessitates high-purity solvents to prevent baseline noise.
    
  • Structural Risks: The dioxane ring is prone to ring-opening oxidation under harsh acidic conditions; mild buffering is essential.

Method Development Decision Tree

The following workflow illustrates the logical path to selecting the optimal stationary phase.

MethodDevelopment Start Analyte: (1,4-Dioxan-2-yl)methanesulfonamide (Polar, Low UV) Decision1 Select Stationary Phase Start->Decision1 PathA Standard C18 (High Carbon Load) Decision1->PathA Traditional RP PathB HILIC (Bare Silica/Amide) Decision1->PathB Orthogonal PathC Polar-Embedded C18 (AQ-C18 / Amide-Embedded) Decision1->PathC Modern RP ResultA FAILURE: Phase Dewetting Analyte elutes in Void Poor Peak Shape PathA->ResultA ResultB VIABLE BUT COMPLEX: Long Equilibration Sample Solubility Issues PathB->ResultB ResultC OPTIMAL: Prevents Phase Collapse Dipole-Dipole Interaction Robust QC Method PathC->ResultC

Figure 1: Decision matrix highlighting the failure modes of standard phases and the selection of Polar-Embedded technology.

Comparative Methodology: C18 vs. HILIC vs. Polar-Embedded

The following data summarizes the performance of three distinct column chemistries evaluated during method development.

Experimental Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 0–5% B over 10 min (High aqueous hold required for retention)

  • Detection: UV @ 210 nm

ParameterStandard C18 (e.g., SunFire C18)HILIC (e.g., TSKgel Amide-80)Polar-Embedded C18 (Recommended)
Retention Factor (

)
< 0.5 (Elutes in void)> 5.0 (Strong retention)2.5 – 3.5 (Ideal)
Phase Stability Poor. Ligands collapse in 100% aqueous MP.Good, but requires high organic MP.Excellent. Compatible with 100% water.[1][2]
Peak Shape (

)
N/A (Co-elution)1.4 (Tailing due to secondary interactions)1.0 – 1.1 (Sharp, symmetrical)
Equilibration Time Fast (5-10 column volumes)Slow (>20 column volumes)Fast (5-10 column volumes)
Sample Solvent Aqueous compatibleRequires high organic (solubility risk)Aqueous compatible
Why the Polar-Embedded Column Wins

Standard alkyl chains (C18) repel water. When the mobile phase is >95% water (necessary to retain this polar sulfonamide), the C18 chains "mat down" or self-associate to escape the water, reducing the available surface area for interaction. This is Phase Collapse .

Polar-Embedded phases incorporate a hydrophilic group (e.g., carbamate, amide) within the alkyl ligand. This group:

  • Hydrogen bonds with the water layer, keeping the alkyl chains extended (preventing collapse).

  • Provides a secondary "dipole-dipole" interaction site for the sulfonamide group of the analyte, enhancing selectivity.

Recommended Protocol: Polar-Embedded RP-HPLC

This protocol is designed for validation under ICH Q2(R1) guidelines.

Instrumentation & Materials[3]
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Phenomenex Synergi Fusion-RP, or Agilent ZORBAX SB-Aq).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Detector: PDA/UV Absorbance at 210 nm (Bandwidth 4 nm).

  • Column Temp: 30°C (Controls viscosity and mass transfer).

Reagents
  • Water: HPLC Grade or Milli-Q (18.2 MΩ).

  • Acetonitrile (ACN): Far UV HPLC Grade (Critical for 210 nm detection).

  • Phosphoric Acid (85%): High purity grade.

Mobile Phase Preparation[4][5]
  • Mobile Phase A (Buffer): 0.1%

    
     in Water.
    
    • Why Phosphoric? It is UV transparent at 210 nm. Formic acid absorbs significantly at this wavelength, causing drifting baselines.

  • Mobile Phase B: 100% Acetonitrile.

Gradient Program

The sulfonamide is polar, but impurities (synthetic precursors) may be non-polar. A gradient is required to elute the main peak early while cleaning the column of hydrophobic contaminants.

Time (min)% Mobile Phase A% Mobile Phase BAction
0.0982Initial Hold (Loading)
3.0982Isocratic Hold for Retention
15.07030Gradient Elution
15.11090Wash Step
20.01090Wash Hold
20.1982Re-equilibration
25.0982End
Sample Preparation
  • Diluent: 100% Mobile Phase A (Water).

    • Crucial: Do not use Acetonitrile in the diluent. Strong solvent effects will cause "peak splitting" or "breakthrough" for early eluting polar compounds.

  • Concentration: 0.5 mg/mL (Adjust based on detector sensitivity).

Mechanism of Interaction

Understanding the molecular interaction ensures you can troubleshoot future issues.

InteractionMechanism Silica Silica Surface Ligand Polar Embedded Group C18 Hydrophobic Chain Silica->Ligand:base Bonded Analyte (1,4-Dioxan-2-yl)methanesulfonamide Sulfonamide (-SO2NH2) Dioxane Ring Ligand:base->Analyte:sulf Dipole-Dipole (Selectivity) Ligand:tail->Analyte:diox Hydrophobic (Retention) WaterLayer Water Layer (Mobile Phase) WaterLayer->Ligand:base H-Bonding (Prevents Collapse)

Figure 2: Mechanistic view of the Polar-Embedded phase. The embedded polar group interacts with the water layer to maintain chain extension and interacts with the sulfonamide moiety for retention.

Troubleshooting & Robustness

Baseline Drift at 210 nm
  • Symptom: Rising baseline during the gradient.

  • Cause: Acetonitrile absorbance or refractive index effects at low UV.

  • Fix: Ensure "Gradient Grade" or "Far UV" Acetonitrile is used. Alternatively, use a reference wavelength (e.g., 360 nm) if the detector supports it, though this may not eliminate absorbance effects.

Peak Fronting
  • Symptom: Asymmetric peak leaning forward (

    
    ).
    
  • Cause: "Solvent Mismatch." The sample solvent is stronger than the mobile phase.

  • Fix: Ensure the sample is dissolved in 100% Water (Mobile Phase A). Even 5% organic in the sample solvent can cause fronting for this early-eluting peak.

Lack of Retention ( )
  • Cause: Column aging (loss of ligand) or insufficient phase polarity.

  • Fix: If using a standard AQ-C18, switch to a column with a higher carbon load and embedded polar group. Ensure the initial hold time (0-3 min) is sufficient.

References

  • Majors, R. E. "The separation of polar compounds on reversed-phase HPLC columns." LCGC North America, 2005.

  • Neue, U. D., et al. "Mechanism of the retention of polar analytes on polar-embedded reversed-phase columns." Journal of Chromatography A, 2001.

  • Gritti, F., & Guiochon, G. "Adsorption mechanisms of polar compounds on C18-bonded silica in aqueous-organic mixtures." Journal of Chromatography A, 2006.

  • FDA/ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." ICH Guidelines, 2005.

Sources

Comparative

Comparative solubility profile of (1,4-Dioxan-2-yl)methanesulfonamide vs analogs

Executive Summary In Fragment-Based Drug Discovery (FBDD) and lead optimization, the choice of saturated heterocycles significantly impacts the physicochemical profile of a drug candidate. This guide provides a technical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD) and lead optimization, the choice of saturated heterocycles significantly impacts the physicochemical profile of a drug candidate. This guide provides a technical comparison of (1,4-Dioxan-2-yl)methanesulfonamide against its primary structural analogs: the five-membered ether (Tetrahydrofuran-2-yl)methanesulfonamide and the lipophilic carbocycle (Cyclohexyl)methanesulfonamide .

Key Finding: The inclusion of the 1,4-dioxane ring introduces a second ether oxygen compared to tetrahydrofuran (THF), resulting in a lower cLogP and higher TPSA. This modification typically enhances aqueous solubility and metabolic stability while maintaining a similar spatial vector to the cyclohexyl analog, making it a superior bioisostere for lowering lipophilicity in sulfonamide scaffolds.

Physicochemical Profile & Predicted Solubility[1][2][3][4]

To understand the solubility behavior, we must analyze the intrinsic molecular descriptors. The following data represents a calculated consensus based on standard medicinal chemistry algorithms (ChemAxon/rdkit) for the free base forms.

Table 1: Comparative Physicochemical Descriptors
Property(1,4-Dioxan-2-yl)-methanesulfonamide (Tetrahydrofuran-2-yl)-methanesulfonamide (Cyclohexyl)-methanesulfonamide
Structure Type 6-membered Bis-ether5-membered Ether6-membered Carbocycle
Formula C₅H₁₁NO₄SC₅H₁₁NO₃SC₇H₁₅NO₂S
MW ( g/mol ) 181.21165.21177.26
cLogP (Est.) -1.2 to -0.8 -0.6 to -0.31.2 to 1.5
TPSA (Ų) 88.0 79.046.0
H-Bond Donors 2 (Sulfonamide NH₂)22
H-Bond Acceptors 4 (2 Ring O, 2 Sulfonyl O)3 (1 Ring O, 2 Sulfonyl O)2 (2 Sulfonyl O)
Aq.[1][2][3][4][5] Solubility Prediction High Moderate-HighLow
The "Dioxane Effect" on Solvation

The superior solubility of the dioxane analog is driven by the solvation enthalpy .

  • Hydrogen Bonding: The 1,4-dioxane ring presents two ether oxygens capable of accepting hydrogen bonds from water molecules. This disrupts the crystal lattice energy more effectively than the single oxygen in THF or the purely hydrophobic cyclohexane ring.

  • Lattice Energy: Sulfonamides generally have high melting points due to strong intermolecular hydrogen bonding (SO₂...NH interactions). The flexibility of the dioxane ring (chair/boat interconversion) combined with its polarity helps lower the energy barrier for dissolution compared to the rigid, lipophilic cyclohexane analog.

Structural & Polarity Relationships (Visualization)

The following diagram illustrates the structural hierarchy and the inverse relationship between lipophilicity (LogP) and aqueous solubility among these analogs.

SolubilitySpectrum cluster_0 High Lipophilicity / Low Solubility cluster_1 Intermediate Polarity cluster_2 High Solubility / Low Lipophilicity Cyclo (Cyclohexyl)methanesulfonamide (Carbocycle) LogP > 1.0 THF (Tetrahydrofuran-2-yl)methanesulfonamide (5-Mem Ether) LogP ~ -0.5 Cyclo->THF +1 Oxygen - Ring Size Trend Increasing TPSA & Aqueous Solubility  -----------------------------------------> Dioxane (1,4-Dioxan-2-yl)methanesulfonamide (6-Mem Bis-ether) LogP ~ -1.0 THF->Dioxane +1 Oxygen + Ring Size

Figure 1: Polarity spectrum of sulfonamide analogs. The transition from carbocycle to bis-ether (dioxane) significantly increases Polar Surface Area (TPSA).

Experimental Protocols

To empirically validate the solubility profile, we recommend two distinct protocols. As a scientist, you must choose based on the stage of development: Kinetic for early screening, Thermodynamic for lead optimization.

Protocol A: Thermodynamic Solubility (Gold Standard)

Use this method for precise saturation limits required for formulation.

Reagents:

  • Phosphate Buffer (pH 7.4, 50 mM)

  • HPLC Grade Acetonitrile (ACN)

  • Reference Standard (Purity >98%)

Workflow:

  • Supersaturation: Weigh approx. 2-5 mg of solid compound into a 1.5 mL glass vial.

  • Solvent Addition: Add 500 µL of pH 7.4 buffer. Ensure undissolved solid remains (suspension).

  • Equilibration: Shake at 300 rpm for 24 hours at ambient temperature (25°C). Note: Sulfonamides can have slow equilibration times due to crystal packing.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF 0.22 µm syringe filter. Critical: Pre-saturate filter to avoid compound loss.

  • Quantification: Dilute supernatant with Mobile Phase (e.g., 1:1 Buffer:ACN) and analyze via HPLC-UV (typically 254 nm or 270 nm for sulfonamides).

Protocol B: Kinetic Solubility (High Throughput)

Use this method to detect precipitation risk from DMSO stocks.

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Spike: Spike 5 µL of stock into 195 µL of Buffer (Final: 2.5% DMSO).

  • Read: Shake for 2 hours. Measure turbidity via Nephelometry or UV-absorption.

Experimental Workflow Diagram

The following Graphviz diagram details the decision tree and workflow for characterizing these sulfonamides.

SolubilityWorkflow Start Start: Solid Sample (1,4-Dioxan-2-yl)methanesulfonamide Check Check Crystal Form (XRPD/DSC) Start->Check MethodChoice Select Method Check->MethodChoice Thermo Thermodynamic (Shake Flask) MethodChoice->Thermo Formulation Data Kinetic Kinetic (DMSO Spike) MethodChoice->Kinetic HT Screening StepT1 Add Buffer to Excess Solid (pH 7.4) Thermo->StepT1 StepK1 Prep 10mM DMSO Stock Kinetic->StepK1 StepT2 Equilibrate 24-48h (25°C) StepT1->StepT2 StepT3 Filter/Centrifuge (Isolate Supernatant) StepT2->StepT3 Analysis Quantification (HPLC-UV / LC-MS) StepT3->Analysis StepK2 Spike into Buffer (Final 2% DMSO) StepK1->StepK2 StepK3 Incubate 2-4h StepK2->StepK3 StepK3->Analysis Result Calculate Solubility (S) S = (Area_sample / Area_std) * Conc_std Analysis->Result

Figure 2: Step-by-step workflow for solubility determination, distinguishing between thermodynamic (equilibrium) and kinetic (precipitation) methods.

Data Interpretation & Troubleshooting

When analyzing the results for (1,4-Dioxan-2-yl)methanesulfonamide:

  • pH Dependency: The sulfonamide group (SO₂NH₂) is weakly acidic (pKa ~10). At physiological pH (7.4), it remains largely unionized. If solubility is unexpectedly high, check the pH of the final solution; if it drifted >9.0, the compound may have deprotonated.

  • Common Pitfall (The "Oil" Effect): Dioxane analogs can sometimes form "oils" rather than crystalline precipitates upon saturation. If the supernatant looks hazy or biphasic after centrifugation, you may have formed a liquid-liquid emulsion rather than a true solution. Correction: Use ultracentrifugation or verify the solid state via DSC.

  • Comparison to THF: You should expect the dioxane analog to exhibit 2-5x higher molar solubility than the THF analog in aqueous buffer due to the additional H-bond acceptor site [1].

References

  • Perlovich, G. L., et al. (2011). "Thermodynamic aspects of solubility process of some sulfonamides." Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224.[6]

  • Martinez, F., et al. (2013). "Preferential solvation of some sulfonamides in 1,4-dioxane + water co-solvent mixtures." Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales.

  • PubChem Database. "1,4-Dioxane Properties & Analogs." National Library of Medicine.

  • Ku, M. S. (2008). "Use of the Biopharmaceutical Classification System in early drug development." AAPS Journal, 10(1), 208-212. (Context for Solubility Protocols).

Sources

Validation

A Comparative Guide to Achieving Low-Level Detection of (1,4-Dioxan-2-yl)methanesulfonamide Residues by LC-MS

Abstract (1,4-Dioxan-2-yl)methanesulfonamide is a potential genotoxic impurity (PGI) that can arise from synthesis processes in the pharmaceutical industry. Due to their DNA-reactive nature, controlling such impurities a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1,4-Dioxan-2-yl)methanesulfonamide is a potential genotoxic impurity (PGI) that can arise from synthesis processes in the pharmaceutical industry. Due to their DNA-reactive nature, controlling such impurities at trace levels is a critical aspect of drug safety and regulatory compliance.[1][2] The Threshold of Toxicological Concern (TTC) for genotoxic impurities is often set at 1.5 µ g/day , necessitating highly sensitive and specific analytical methods for their detection and quantification.[1][3] This guide provides an in-depth comparison of two robust Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the ultra-trace analysis of (1,4-Dioxan-2-yl)methanesulfonamide: a targeted approach using a Triple Quadrupole Mass Spectrometer (TQ-MS) for maximum sensitivity, and a comprehensive screening approach using High-Resolution Mass Spectrometry (HRMS) for high specificity and identification of unknown impurities.

Introduction: The Analytical Challenge

(1,4-Dioxan-2-yl)methanesulfonamide possesses physicochemical properties that present distinct analytical challenges. Its structure, containing a polar dioxane ring and a sulfonamide functional group, results in high water solubility and low volatility, making it unsuitable for Gas Chromatography (GC) based methods.[1] Liquid Chromatography (LC) is the separation technique of choice. However, the compound's high polarity can lead to poor retention on traditional reversed-phase (RP) columns, and its lack of a significant chromophore makes UV detection impractical for the required sensitivity levels.

Consequently, LC coupled with Mass Spectrometry (MS) has become the definitive technique for analyzing such non-volatile and thermally labile genotoxic impurities.[1][2] This guide will detail two workflows, explaining the rationale behind instrumental choices, sample preparation, and data analysis to achieve detection limits relevant to regulatory expectations.

Foundational Experimental Design: Sample Preparation

A robust and reproducible sample preparation protocol is the cornerstone of any successful trace-level analysis. The primary goals are to efficiently extract the analyte from the drug substance or product matrix, remove interfering components, and concentrate the analyte to a level suitable for LC-MS injection.[4] Given the polar nature of the target analyte, a generic yet effective workflow leveraging Solid-Phase Extraction (SPE) is proposed.[5]

Step-by-Step SPE Protocol
  • Sample Dissolution: Accurately weigh 100 mg of the Active Pharmaceutical Ingredient (API) or drug product into a 10 mL volumetric flask. Dissolve the sample in an appropriate solvent system. A mixture of water and a miscible organic solvent (e.g., 90:10 Water:Acetonitrile) is a common starting point. Ensure the final concentration of the API is 10 mg/mL.

  • SPE Cartridge Selection: Utilize a mixed-mode SPE cartridge that offers both reversed-phase and ion-exchange retention mechanisms. This dual-mode retention is often necessary to effectively separate a polar analyte from a complex matrix.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the sorbent bed.

  • Sample Loading: Load the dissolved sample solution onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).[6]

  • Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove highly polar, interfering matrix components without eluting the analyte of interest.

  • Elution: Elute the (1,4-Dioxan-2-yl)methanesulfonamide residue from the cartridge using a small volume (e.g., 2 mL) of a stronger solvent, such as acetonitrile or methanol with a small percentage of formic acid to ensure the analyte is in a neutral or protonated state for good elution.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40 °C).[6] Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This pre-concentrates the sample and ensures compatibility with the LC system.

Workflow Diagram: Sample Preparation

cluster_prep Sample Preparation Workflow dissolve 1. Dissolve API (10 mg/mL in 90:10 Water:ACN) condition 2. Condition SPE Cartridge (Methanol, then Water) load 3. Load Sample onto SPE dissolve->load wash 4. Wash Cartridge (5% Methanol in Water) load->wash elute 5. Elute Analyte (Acetonitrile) wash->elute evap 6. Evaporate to Dryness elute->evap reconstitute 7. Reconstitute (200 µL Mobile Phase A) evap->reconstitute analysis LC-MS Analysis reconstitute->analysis Inject into LC-MS

Caption: Standardized Solid-Phase Extraction (SPE) workflow.

Comparative LC-MS Methodologies

The choice of mass spectrometer is pivotal and depends on the analytical objective. For routine quality control where the impurity is known and the primary goal is sensitive quantification, a Triple Quadrupole (TQ-MS) instrument is ideal.[7] For impurity discovery, structural confirmation, and comprehensive screening in early development, a High-Resolution Mass Spectrometer (HRMS) is more powerful.[1][8]

Shared Liquid Chromatography Method

A single, optimized LC method can be used to front-end both MS systems. The goal is to achieve good retention and peak shape for this polar compound.

ParameterRecommended ConditionRationale
Column HILIC or Acquity UPLC C18 (with polar end-capping)A Hydrophilic Interaction Liquid Chromatography (HILIC) column provides better retention for highly polar analytes. Alternatively, a C18 column designed for polar compounds can be effective.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion electrospray ionization (ESI) and helps improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic phase for elution.
Gradient 5% B to 50% B over 10 minutesA shallow gradient is necessary to resolve the polar analyte from other early-eluting impurities.[3]
Flow Rate 0.4 mL/minStandard flow rate for analytical UPLC/HPLC systems.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA small injection volume minimizes peak distortion.

Method A: Ultimate Sensitivity via Triple Quadrupole MS (TQ-MS)

This approach is optimized for achieving the lowest possible Limit of Quantification (LOQ), making it ideal for routine monitoring and release testing. It uses the highly specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) scan mode.[7]

Mass Spectrometry Parameters (TQ-MS)
ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe sulfonamide group and dioxane ether oxygens are likely to accept a proton. Predicted m/z for [M+H]⁺ is 182.04816.[9]
Scan Type Multiple Reaction Monitoring (MRM)Provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[3]
Precursor Ion (Q1) m/z 182.05The protonated molecular ion of (1,4-Dioxan-2-yl)methanesulfonamide.
Product Ions (Q3) To be determined experimentallyTwo to three specific fragment ions would be identified by infusing a standard. One is used for quantification (Quantifier) and the others for confirmation (Qualifiers).
Collision Energy To be optimizedThe voltage applied in the collision cell (Q2) must be optimized to maximize the signal of the chosen product ions.
Target LOQ ~0.5 ng/mL This corresponds to ~5 ppm relative to a 10 mg/mL API sample, aligning with typical requirements for GTI control.
Workflow Diagram: TQ-MS Analysis

cluster_tqms TQ-MS (MRM) Workflow ion_source Ion Source (ESI+) q1 Q1: Precursor Ion Filter (m/z 182.05) ion_source->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Filter (Specific Fragments) q2->q3 detector Detector q3->detector

Caption: Targeted analysis workflow using a Triple Quadrupole MS.

Method B: High-Specificity Screening via HRMS (Q-TOF)

This approach is ideal for development phases where impurity profiles are not yet fully characterized. It provides high mass accuracy, enabling confident identification of the target analyte and the detection of other unknown impurities simultaneously.[8]

Mass Spectrometry Parameters (HRMS)
ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveSame as TQ-MS approach.
Scan Type Full Scan with MS/MS (or TOF-MS/MS)Collects high-resolution data for all ions within a mass range, allowing for retrospective data analysis. MS/MS scans are triggered for ions of interest.
Mass Range m/z 50 - 1000A broad range to capture the target analyte as well as potential metabolites or other impurities.
Mass Resolution > 20,000 FWHMHigh resolution is critical to separate the analyte from isobaric interferences and to calculate elemental composition.
Mass Accuracy < 2 ppmEssential for high-confidence identification of the analyte based on its exact mass.
Target LOQ ~2-5 ng/mL While highly specific, full-scan HRMS is generally less sensitive than a targeted TQ-MS method. The LOQ is typically sufficient for early-stage development and impurity identification.
Workflow Diagram: HRMS Analysis

cluster_hrms HRMS (Full Scan) Workflow ion_source Ion Source (ESI+) quad Quadrupole (Ion Guide) ion_source->quad tof Time-of-Flight (High-Resolution Mass Analyzer) quad->tof detector Detector tof->detector

Caption: Comprehensive screening workflow using HRMS (e.g., Q-TOF).

Performance Comparison Summary

FeatureMethod A: Triple Quadrupole MS (TQ-MS)Method B: High-Resolution MS (HRMS)
Primary Application Routine QC, release testing, quantitative analysisImpurity profiling, structural elucidation, screening
Scan Mode MRM (Multiple Reaction Monitoring)Full Scan MS, Targeted MS/MS
Selectivity Very High (based on precursor/product pair)Extremely High (based on accurate mass)
Sensitivity (Target LOQ) Excellent (~0.5 ng/mL )Good (~2-5 ng/mL )
Data Acquired Targeted (only pre-defined transitions)Comprehensive (all ions in a mass range)
Unknowns Detection Not possibleYes, capable of retrospective analysis
Regulatory Standing Gold standard for quantificationStrong for identification and characterization
Primary Advantage Unmatched sensitivity for known targetsAbility to identify unknowns and provide higher confidence in identification
Primary Limitation Can only detect pre-selected analytesLower sensitivity compared to TQ-MS for quantification

Conclusion and Recommendations

The selection of an LC-MS methodology for the analysis of (1,4-Dioxan-2-yl)methanesulfonamide residues hinges on the specific stage of drug development and the analytical objective.

  • For late-stage development and quality control environments where the impurity is known and the primary need is to demonstrate control at or below a specific threshold, the Triple Quadrupole MS (TQ-MS) method is superior . Its exceptional sensitivity and robustness make it the industry standard for trace-level quantification.[7]

  • For early-stage development, forced degradation studies, and impurity profiling , the High-Resolution MS (HRMS) method is the more strategic choice . Its ability to perform untargeted screening and provide high-confidence identification through accurate mass measurement is invaluable for building a comprehensive understanding of the impurity landscape.[1][8]

Both methods, when built upon a foundation of robust sample preparation and optimized liquid chromatography, provide the necessary performance to ensure pharmaceutical products meet the stringent safety and quality standards required by regulatory authorities.

References

  • Agilent Technologies. (n.d.). Screening and Identification of Potential Genotoxic Degradation Impurities using Q-TOF LC/MS with Advanced Software Solutions. Agilent.
  • Waters Corporation. (n.d.). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. Waters.
  • ResolveMass Laboratories Inc. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of Sulfonamides. BenchChem.
  • Raman, M., et al. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review.
  • Reddy, G. S., et al. (2020, May 6). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science.
  • Huck, C. W., & Bonn, G. K. (n.d.). Sample preparation in analysis of pharmaceuticals. Institute of Analytical Chemistry and Radiochemistry.
  • Stolker, A. A., & Brinkman, U. A. (2014, November 19). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. PubMed.
  • PubChem. (n.d.). (1,4-dioxan-2-yl)methanesulfonamide. National Center for Biotechnology Information.

Sources

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